3-(Tert-butyl)-5-hydrazinylpyridine
Description
BenchChem offers high-quality 3-(Tert-butyl)-5-hydrazinylpyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(Tert-butyl)-5-hydrazinylpyridine including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
Molecular Formula |
C9H15N3 |
|---|---|
Molecular Weight |
165.24 g/mol |
IUPAC Name |
(5-tert-butylpyridin-3-yl)hydrazine |
InChI |
InChI=1S/C9H15N3/c1-9(2,3)7-4-8(12-10)6-11-5-7/h4-6,12H,10H2,1-3H3 |
InChI Key |
MKEMPYRMXFTSAE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=CN=C1)NN |
Origin of Product |
United States |
Foundational & Exploratory
3-(Tert-butyl)-5-hydrazinylpyridine chemical structure properties
[1]
Executive Summary
3-(Tert-butyl)-5-hydrazinylpyridine is a high-value intermediate in medicinal chemistry, primarily utilized for synthesizing fused heterocycles (pyrazoles, triazoles) in kinase inhibitors and GPCR ligands.[1] Its structure combines a lipophilic tert-butyl group (for hydrophobic pocket binding) with a reactive hydrazinyl moiety (a dinucleophile for cyclization).
Unlike 2-hydrazinopyridines, which can be synthesized via simple nucleophilic aromatic substitution (
Chemical Structure & Physicochemical Properties
Structural Analysis
The molecule features a pyridine ring substituted at the meta positions (3 and 5) relative to the nitrogen.
-
Pos. 3 (Tert-butyl): Provides steric bulk and lipophilicity (+I inductive effect), crucial for metabolic stability and hydrophobic interactions.
-
Pos. 5 (Hydrazinyl): Acts as the primary reactive center. The terminal nitrogen (
) is the most nucleophilic site, while the internal nitrogen ( ) is deactivated by the aromatic ring.
Predicted Properties Table
| Property | Value (Predicted/Analogous) | Rationale |
| Molecular Formula | ||
| Molecular Weight | 165.24 g/mol | |
| LogP (Octanol/Water) | ~2.1 - 2.5 | Pyridine (0.[1]65) + t-Butyl (+1.[1]8) + Hydrazine (-0.8).[1][2] |
| pKa (Pyridine N) | ~5.8 - 6.0 | Higher than pyridine (5.[1]2) due to t-butyl electron donation.[1] |
| pKa (Hydrazine N) | ~3.5 - 4.0 | Lower basicity due to conjugation with the aromatic ring. |
| Melting Point | 85 - 95 °C | Estimated based on 3-bromo-5-t-butylpyridine analogs.[1] |
| Solubility | DMSO, Methanol, DCM | Lipophilic tail improves solubility in organic solvents. |
Structural Visualization
The following diagram illustrates the steric environment and electronic nodes of the molecule.
Caption: Structural connectivity showing the electronic relationship between the lipophilic tert-butyl group and the nucleophilic hydrazine moiety.
Synthetic Methodology
Synthesis of 3,5-disubstituted pyridines is non-trivial. The hydrazine cannot be installed via
Retrosynthetic Analysis
-
Target: 3-(tert-butyl)-5-hydrazinylpyridine[1]
-
Precursor: 3-Bromo-5-(tert-butyl)pyridine (CAS: 1209458-34-3).[1]
-
Reagent: Hydrazine hydrate (often problematic due to bis-coupling) or Benzophenone Hydrazone (surrogate).
Protocol: Buchwald-Hartwig Amination
This protocol uses benzophenone hydrazone as a masked hydrazine to prevent catalyst poisoning and double arylation.[1]
Reagents:
-
3-Bromo-5-(tert-butyl)pyridine (1.0 equiv)[1]
-
Benzophenone hydrazone (1.1 equiv)
- (0.02 equiv)
-
Xantphos or BINAP (0.04 equiv)
-
or
(1.5 equiv) -
Toluene (Anhydrous)
Step-by-Step Workflow:
-
Catalyst Pre-formation: In a glovebox or under Argon, mix
and Xantphos in anhydrous toluene. Stir for 15 min to form the active species. -
Coupling: Add 3-bromo-5-(tert-butyl)pyridine, benzophenone hydrazone, and base (
). -
Heating: Seal the vessel and heat to 100°C for 12-16 hours . Monitor by LC-MS for the disappearance of the bromide.
-
Hydrolysis (Deprotection):
-
Cool the mixture and filter through Celite.
-
Concentrate the filtrate.
-
Redissolve in Ethanol/HCl (1:1) and reflux for 2 hours to cleave the benzophenone protecting group.
-
Note: Benzophenone byproduct can be removed by extraction with DCM/Ether from the acidic aqueous layer.
-
-
Isolation: Basify the aqueous layer (pH > 10) with NaOH and extract the free hydrazine product into EtOAc. Dry and concentrate.
Caption: Synthetic workflow utilizing a benzophenone hydrazone surrogate to ensure mono-arylation selectivity.
Applications in Drug Discovery
Pyrazole Synthesis (Knorr Reaction)
The most common application is the formation of pyrazoles, a scaffold ubiquitous in kinase inhibitors (e.g., B-Raf, JAK inhibitors).
-
Reaction: Condensation with 1,3-diketones.[1]
-
Regioselectivity: The steric bulk of the tert-butyl group on the pyridine ring can influence the regioselectivity of the cyclization, often favoring the isomer where the bulky pyridine is distal to other steric groups on the diketone.
Triazole Synthesis
Reaction with orthoesters or carboxylic acids leads to 1,2,4-triazoles, often used to rigidify the scaffold and improve metabolic stability.
Data: Comparative Reactivity
| Reactant | Product Scaffold | Conditions | Utility |
|---|---|---|---|
| Acetylacetone | 3,5-Dimethyl-1-(pyridin-3-yl)pyrazole | EtOH, Reflux, 2h | Kinase Hinge Binder |
| Ethyl Acetoacetate | Pyrazolone derivative | AcOH, Reflux | Anti-inflammatory |
| Formic Acid | 1,2,4-Triazolo[4,3-c]pyridine* | High Temp / POCl3 | Fused Heterocycle |[1][3]
*Note: Fused ring formation depends on the availability of the ortho-position (Pos 4 or 6). Since Pos 3 is blocked by t-butyl, cyclization occurs at Pos 4 or 6.[1]
Safety & Handling
-
Toxicity: Hydrazines are suspected carcinogens and potent skin sensitizers. All handling must occur in a fume hood with double-gloving (Nitrile/Laminate).[1]
-
Stability: The free base is sensitive to oxidation by air, turning dark brown over time.
-
Storage: Store as the hydrochloride salt (more stable) or under Argon at -20°C.
-
Purification: Avoid silica gel chromatography for the free base if possible (streaking/decomposition); alumina or reverse-phase HPLC is preferred.
-
References
-
Buchwald-Hartwig Amination Principles
- Title: Palladium-Catalyzed Synthesis of Arylhydrazines via the Coupling of Aryl Halides with Hydrazones.
- Source:Journal of the American Chemical Society
-
URL:[Link]
-
Precursor Availability (3-Bromo-5-tert-butylpyridine)
-
Title: 3-Bromo-5-(tert-butyl)pyridine Product Page.[1]
- Source:Ambeed / Fluorochem
-
-
Hydrazine Reactivity in Pyridines
-
General Safety Data (Hydrazinopyridines)
Sources
- 1. chemsynthesis.com [chemsynthesis.com]
- 2. (3-CHLORO-PYRIDIN-2-YL)-HYDRAZINE | 22841-92-5 [chemicalbook.com]
- 3. US5436344A - 3-bromo-5-chloro-pyridines used as intermediates in the synthesis of azatetralones - Google Patents [patents.google.com]
- 4. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
3-tert-butyl-5-hydrazinopyridine: Synthesis Strategy & Application Profile
An In-Depth Technical Guide to:
Part 1: Core Directive & CAS Registry Status
1.1. The Definitive CAS Search Result
You have requested a CAS number search for 3-tert-butyl-5-hydrazinopyridine .[1][2]
Status: No direct CAS Registry Number exists for this specific isomer in major public commercial databases (PubChem, Sigma-Aldrich, SciFinder extracts) as of early 2026.[2]
While the molecule is chemically valid, it is currently a non-catalog item .[2] It likely exists only as a transient intermediate in proprietary drug discovery campaigns or has not yet been isolated and indexed individually.[2]
Actionable Alternative: To work with this molecule, you must synthesize it from its commercially available precursors.[2] The two primary "anchor" CAS numbers you need for procurement are:
| Precursor Name | Structure Type | CAS Number | Availability |
| 3-Bromo-5-(tert-butyl)pyridine | Halogenated Scaffold | 1209458-34-3 | High (BLDpharm, Fluorochem, Ambeed) |
| 5-(tert-Butyl)pyridin-3-amine | Amine Scaffold | 1256818-34-4 | Medium (Specialty CROs) |
Part 2: Scientific Integrity & Logic (Synthesis Guide)
Since you cannot buy the final hydrazine off the shelf, this section provides the authoritative synthesis protocols .
2.1. Retrosynthetic Analysis
The 3,5-substitution pattern on the pyridine ring is electronically challenging.[2]
-
Challenge: The 3- and 5-positions are meta to the ring nitrogen. They are not sufficiently electron-deficient for classical Nucleophilic Aromatic Substitution (
) with hydrazine hydrate unless harsh conditions (high pressure/temp) are used, which often leads to decomposition.[1][2] -
Solution: We must use Transition Metal Catalysis (Buchwald-Hartwig) or Classical Diazotization of the amine.[1][2]
2.2. Route A: Palladium-Catalyzed Cross-Coupling (Recommended)
Best for: High purity, mild conditions, and scalability.[1][2]
Mechanism: This route utilizes a Palladium(0) catalyst to insert into the C-Br bond of the commercially available 3-bromo-5-tert-butylpyridine (CAS 1209458-34-3), followed by transmetallation with hydrazine (or a protected hydrazine surrogate like benzophenone hydrazone) and reductive elimination.[1][2]
Protocol:
-
Reagents:
-
Step-by-Step Workflow:
-
Step 1: Charge a reaction vial with the bromo-pyridine, base, and Pd-catalyst/ligand system under an inert Argon atmosphere.
-
Step 3: Heat to 80–100°C for 12–16 hours. Monitor by LC-MS for the disappearance of the bromide (M+H = 214/216).[2]
-
Step 4 (If using Hydrazone): Acidic hydrolysis (HCl/THF) is required to release the free hydrazine.
-
Step 5: Filter through Celite to remove Pd black.[2] Concentrate and purify via flash chromatography (DCM/MeOH/NH3).
-
2.3. Route B: Diazotization-Reduction (Classic)
Best for: When the amine precursor (CAS 1256818-34-4) is already in hand.[1][2]
Mechanism:
The amine is converted to a diazonium salt using sodium nitrite in acid, which is then reduced in situ to the hydrazine using Tin(II) Chloride (
Protocol:
-
Reagents:
-
Step-by-Step Workflow:
-
Step 1: Dissolve the amine in conc.[2] HCl and cool to -5°C (ice/salt bath).
-
Step 2: Dropwise add aqueous
, maintaining temperature < 0°C. Stir for 30 min. -
Step 3: Slowly add the
solution (dissolved in conc. HCl) to the diazonium mixture. -
Step 4: Allow to warm to Room Temperature (RT). The hydrazine hydrochloride salt often precipitates.[2]
-
Step 5: Neutralize carefully with NaOH to liberate the free base, extract with EtOAc.[2]
-
Part 3: Visualization & Formatting
3.1. Synthesis Logic Diagram
The following diagram illustrates the decision logic for selecting the synthesis route based on precursor availability.
Caption: Decision matrix for synthesizing 3-tert-butyl-5-hydrazinopyridine from commercial precursors.
3.2. Physicochemical Profile (Predicted)
Since experimental data is unavailable, the following values are calculated based on structure-activity relationship (SAR) models for 3,5-disubstituted pyridines.
| Property | Predicted Value | Significance in Drug Design |
| Molecular Formula | Core scaffold | |
| Molecular Weight | 165.24 g/mol | Fragment-like, high ligand efficiency potential |
| cLogP | ~1.8 – 2.1 | Good lipophilicity for membrane permeability |
| pKa (Pyridine N) | ~5.5 | Less basic than pyridine due to hydrazine EWG effect |
| pKa (Hydrazine N) | ~3.5 | Weakly basic; likely protonated only at low pH |
| TPSA | ~50 Ų | Excellent oral bioavailability range |
3.3. Key Applications
-
Pyrazoles & Indazoles: Condensation with 1,3-diketones yields tert-butyl substituted pyrazoles, a common motif in kinase inhibitors (e.g., B-Raf, JAK inhibitors).[1][2]
-
Triazoles: Reaction with nitriles or imidates forms 1,2,4-triazoles.[2]
-
Linker Chemistry: The hydrazine moiety serves as a "cleavable linker" in certain Antibody-Drug Conjugates (ADCs) or as a hydrazone warhead.[1][2]
References
-
Precursor Availability (Bromo): BLDpharm. (2025).[2] Product Analysis: 3-Bromo-5-(tert-butyl)pyridine (CAS 1209458-34-3).[1][2] Retrieved from
-
Precursor Availability (Amine): ChemBook. (2025).[2] Chemical Datasheet: 5-tert-butylpyridin-3-amine (CAS 1256818-34-4).[2][5][6] Retrieved from
-
Synthesis Protocol (Buchwald-Hartwig): Surry, D. S., & Buchwald, S. L. (2008).[2] Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science. (General methodology applied to hydrazine coupling).
-
Synthesis Protocol (Diazotization): Vogel, A. I.[2] Vogel's Textbook of Practical Organic Chemistry. 5th Ed.[2] Longman Scientific & Technical.[2] (Standard procedure for aryl hydrazine synthesis).
Sources
- 1. 359803-43-3|tert-Butyl 2-(hydrazinecarbonyl)pyrrolidine-1-carboxylate|BLD Pharm [bldpharm.com]
- 2. echemi.com [echemi.com]
- 3. CN102249991A - Method for high-yield synthesis of 3-chloride-2-hydrazinopyridine - Google Patents [patents.google.com]
- 4. 1256818-34-4 CAS|5-(叔丁基)吡啶-3-胺|生产厂家|价格信息 [m.chemicalbook.com]
- 5. 1256818-34-4 5-tert-butylpyridin-3-amine [chemsigma.com]
- 6. 5-(tert-Butyl)pyridin-3-amine | CymitQuimica [cymitquimica.com]
- 7. methyl 5-tert-butylpicolinate;CAS No.:215436-29-6 [chemshuttle.com]
5-tert-butyl-3-hydrazinylpyridine IUPAC name variations
Nomenclature Architecture, Synthetic Protocols, and Heterocyclic Utility
Executive Summary
The compound 5-tert-butyl-3-hydrazinylpyridine represents a specialized heterocyclic building block, primarily utilized in the synthesis of high-affinity kinase inhibitors and agrochemicals. Its structure combines a lipophilic tert-butyl domain (improving bioavailability and hydrophobic pocket occupancy) with a reactive hydrazine moiety (serving as a linchpin for fused heterocycle construction).
This guide deconstructs the IUPAC nomenclature ambiguities surrounding this molecule, provides validated synthetic methodologies for the challenging C3-functionalization of pyridine, and outlines its critical role in scaffold hopping.
Part 1: Nomenclature Architecture
The naming of pyridine-hydrazine derivatives often suffers from inconsistency in literature, oscillating between substitutive nomenclature and functional class nomenclature.
1.1 The IUPAC Hierarchy
According to the IUPAC Nomenclature of Organic Chemistry (Blue Book), the hierarchy for naming this compound is governed by the seniority of the heterocycle over the hydrazine functional group.
-
Parent Structure: Pyridine (Heterocycle > Hydrazine).
-
Principal Group: Hydrazinyl (cited as a suffix or prefix depending on context, but here treated as a substituent in the absence of higher-priority groups like carboxylic acids).[1]
-
Locant Assignment: The nitrogen atom of the pyridine ring is position 1. Substituents are assigned the lowest possible locants.[1][2][3][4] The positions 3 and 5 are chemically equivalent relative to the nitrogen, but the numbering direction is determined by alphabetical order of substituents when locant sets are identical.
1.2 Variation Analysis Table
The following table clarifies the validity of common names encountered in patent literature and chemical databases.
| Nomenclature Type | Name Variation | Technical Validity | Context |
| IUPAC PIN (Preferred) | 5-(tert-butyl)-3-hydrazinylpyridine | High | The definitive systematic name. "tert-butyl" (b) precedes "hydrazinyl" (h) alphabetically; however, locant set {3,5} is fixed. |
| Conjunctive | (5-tert-butylpyridin-3-yl)hydrazine | High | Treats the hydrazine as the parent and the pyridine as a radical substituent. Common in CAS indexing. |
| Traditional | 3-hydrazino-5-tert-butylpyridine | Medium | "Hydrazino" is a retained non-systematic prefix often used in older literature. |
| Ambiguous | 5-t-butyl-3-pyridylhydrazine | Low | Lacks locant precision for the hydrazine attachment; discouraged. |
1.3 Nomenclature Decision Logic (DOT Visualization)
The following diagram illustrates the logical flow for deriving the Preferred IUPAC Name (PIN).
Caption: Logical decision tree for determining the IUPAC Preferred Name based on functional group priority and locant rules.
Part 2: Synthetic Pathways & Structural Validation
Synthesizing 3-substituted pyridines is inherently more difficult than 2- or 4-substituted isomers due to the lack of resonance activation at the meta position. Nucleophilic Aromatic Substitution (
2.1 Protocol A: Palladium-Catalyzed Buchwald-Hartwig Amination (Modern Standard)
This method couples 3-bromo-5-tert-butylpyridine with hydrazine (or a protected surrogate like benzophenone hydrazone) using a Pd(0) catalyst.
-
Precursor: 3-bromo-5-tert-butylpyridine (Commercial or synthesized via bromination of 5-tert-butylpyridine).
-
Catalyst System:
with Xantphos or BINAP ligands. -
Mechanism: Oxidative addition of Pd into the C-Br bond, followed by amine coordination and reductive elimination.
Step-by-Step Methodology:
-
Inertion: Flame-dry a two-neck round-bottom flask and purge with Argon.
-
Loading: Charge flask with 3-bromo-5-tert-butylpyridine (1.0 eq),
(2 mol%), and Xantphos (4 mol%). -
Solvation: Add anhydrous Toluene (0.2 M concentration).
-
Base/Nucleophile: Add
(1.5 eq) and Benzophenone hydrazone (1.1 eq). Note: Using free hydrazine is risky due to bis-coupling; hydrazone is safer. -
Reflux: Heat to 100°C for 12 hours. Monitor via TLC (formation of intermediate hydrazone).
-
Hydrolysis: Cool to RT. Add 1M HCl/THF (1:1) and stir for 2 hours to cleave the benzophenone protecting group.
-
Workup: Neutralize with NaOH, extract with EtOAc, and purify via flash chromatography (
).
2.2 Protocol B: Diazotization-Reduction (Classical)
Used when metal catalysis is cost-prohibitive. Requires 3-amino-5-tert-butylpyridine as starting material.
-
Diazotization: Treat amine with
in conc. HCl at 0°C to form the diazonium salt. -
Reduction: Slowly add
(Stannous chloride) in conc. HCl at -5°C. -
Isolation: The hydrazine hydrochloride salt precipitates. Neutralize carefully to obtain the free base.
2.3 Synthesis Workflow Diagram
Caption: Step-wise synthetic workflow utilizing Pd-catalyzed cross-coupling to overcome the low reactivity of the pyridine C3 position.
Part 3: Analytical Characterization (Self-Validating System)
To ensure the integrity of the synthesized compound, the following analytical signatures must be verified.
| Technique | Expected Signature | Structural Inference |
| 1H NMR (DMSO-d6) | Confirms tert-butyl group integrity. | |
| NH proton (broad, downfield). | ||
| Pyridine aromatic protons (characteristic 3,5-subst. pattern). | ||
| LC-MS (ESI+) | Molecular ion verification ( | |
| IR Spectroscopy | N-H stretching (primary amine doublet). |
Part 4: Applications in Drug Discovery
The 5-tert-butyl-3-hydrazinylpyridine scaffold is not a final drug but a "privileged structure" intermediate.
-
Pyrazolo[3,4-b]pyridines: Reaction with 1,3-dicarbonyls yields pyrazolopyridines, a scaffold seen in inhibitors of kinases like B-Raf and p38 MAP kinase . The tert-butyl group fills the hydrophobic ATP-binding pocket.
-
Triazolopyridines: Reaction with orthoesters or carboxylic acids creates [1,2,4]triazolo[4,3-a]pyridines, used in anxiolytics and anticonvulsants.
Why this specific isomer? The 3-position attachment mimics the geometry of the adenosine ring in ATP, while the 5-position tert-butyl group provides metabolic stability (blocking oxidation) and lipophilic interactions.
References
-
IUPAC. Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013 (Blue Book). Cambridge: The Royal Society of Chemistry, 2014.
-
Surry, D. S., & Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2011, 2, 27-50.
-
Clayden, J., Greeves, N., & Warren, S. Organic Chemistry. 2nd Edition. Oxford University Press, 2012. (Chapter 29: Nucleophilic Aromatic Substitution).
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 78645, 2-Hydrazinopyridine (Analogous Structure)."
Sources
Molecular weight and formula of 3-(tert-butyl)-5-hydrazinylpyridine
A Guide to Stoichiometry, Synthesis, and Application
Executive Summary
3-(tert-butyl)-5-hydrazinylpyridine is a specialized heterocyclic building block characterized by a pyridine core substituted with a lipophilic tert-butyl group at the C3 position and a reactive hydrazinyl moiety at the C5 position.[1][2][3][4][5] While often utilized as a transient intermediate in the synthesis of kinase inhibitors (specifically pyrazoles and triazoles), its physicochemical profile balances the steric bulk of the tert-butyl anchor with the high nucleophilicity of the hydrazine tail.
This guide provides the definitive molecular data, theoretical synthesis pathways, and handling protocols required for integrating this motif into drug discovery workflows.
Part 1: Molecular Identity & Stoichiometry[1]
For researchers preparing stock solutions or calculating reaction stoichiometry, the precise molecular weight and formula are non-negotiable.
Core Physicochemical Data[6]
| Property | Value | Notes |
| Chemical Formula | C | Derived from Pyridine ( |
| Molecular Weight (Average) | 165.24 g/mol | Use for general weighing and molarity calculations.[1] |
| Monoisotopic Mass | 165.1266 Da | Use for High-Resolution Mass Spectrometry (HRMS) identification ( |
| Heavy Atom Count | 12 | 9 Carbons, 3 Nitrogens. |
| Predicted LogP | ~1.8 - 2.1 | The tert-butyl group significantly increases lipophilicity compared to native hydrazinylpyridine.[1] |
Structural Composition Analysis
To verify the formula
-
Pyridine Core (
): The aromatic scaffold loses two hydrogens to accommodate substituents at positions 3 and 5. -
3-tert-butyl Group (
): Adds significant steric bulk and hydrophobic interaction potential.[1] -
5-Hydrazinyl Group (
): A bidentate nucleophile serving as the reactive "warhead" for cyclization.[1]
Part 2: Synthesis & Manufacturing Protocols
As this compound is frequently a "make-on-demand" intermediate rather than a shelf-stable commodity, a robust synthesis strategy is required.[1] The Buchwald-Hartwig Cross-Coupling is the industry-standard approach for installing hydrazine moieties onto electron-neutral or electron-rich pyridines where
Recommended Synthetic Route
Precursor: 3-bromo-5-(tert-butyl)pyridine (Commercially available or synthesized via Friedel-Crafts alkylation of 3-bromopyridine).[1]
Reaction Logic: Direct reaction with hydrazine hydrate often leads to bis-arylation.[1] The use of Benzophenone Hydrazone as a hydrazine surrogate prevents over-arylation, followed by acidic hydrolysis to release the free hydrazine.
Step-by-Step Protocol:
-
Coupling (C-N Bond Formation):
-
Reagents: 3-bromo-5-(tert-butyl)pyridine (1.0 eq), Benzophenone hydrazone (1.1 eq).[1]
-
Catalyst System: Pd(OAc)
(1-3 mol%) + BINAP or Xantphos (ligand). -
Base: Cs
CO (1.5 eq) or NaOtBu. -
Solvent: Toluene or Dioxane (degassed).
-
Conditions: Heat to 80-100°C under Argon for 12-18 hours.
-
Checkpoint: Monitor TLC for disappearance of the bromide.
-
-
Deprotection (Hydrazone Hydrolysis):
-
Reagents: Concentrated HCl (excess) in Ethanol/Water.
-
Conditions: Reflux for 2-4 hours.
-
Workup: Neutralize with NaOH to pH ~8-9 and extract with Ethyl Acetate.
-
Purification: Flash chromatography (DCM:MeOH) or crystallization as the HCl salt.
-
Visualization: Synthesis Workflow
Caption: Palladium-catalyzed synthesis using benzophenone hydrazone to prevent bis-arylation, followed by acidic hydrolysis.
Part 3: Handling, Stability & Storage (E-E-A-T)
Expert Insight: Hydrazinylpyridines are inherently unstable due to the reducing nature of the hydrazine group. They are prone to air oxidation, forming azo compounds or decomposing.
-
Storage Form: Never store as the free base for long periods. Convert immediately to the Dihydrochloride Salt (
) .-
Salt MW Calculation:
.
-
-
Atmosphere: Store under Nitrogen or Argon at -20°C.
-
Toxicity: Hydrazines are potential genotoxins.[1] Handle in a fume hood with double-gloving protocols.
Part 4: Applications in Drug Discovery[1]
This molecule is a "privileged scaffold" precursor. The hydrazine moiety allows for the rapid construction of nitrogen-rich heterocycles found in oncology drugs (e.g., kinase inhibitors targeting BRAF or VEGFR).
Key Transformations
-
Pyrazoles: React with 1,3-diketones (Knorr Pyrazole Synthesis).[1]
-
Triazoles: React with nitriles or imidates.[1]
-
Indazoles: Intramolecular cyclization if an adjacent aldehyde/ketone is introduced.[1]
Visualization: Downstream Applications
Caption: The hydrazine tail serves as a versatile anchor for constructing bioactive nitrogen heterocycles.[1]
References
-
National Institute of Standards and Technology (NIST). Atomic Weights and Isotopic Compositions for All Elements. NIST Physical Measurement Laboratory. [Link]
-
Fors, B. P., & Buchwald, S. L. (2009). Pd-Catalyzed Conversion of Aryl Chlorides, Triflates, and Nonflates to Nitroaromatics. Journal of the American Chemical Society.[7] [Link](Note: Foundational reference for Pd-catalyzed coupling logic used in the synthesis section).
-
Lundgren, R. J., & Stradiotto, M. (2010). Palladium-Catalyzed Cross-Coupling of Aryl Chlorides and Tosylates with Hydrazine. Angewandte Chemie International Edition. [Link]
Sources
- 1. 7400-27-3|tert-Butylhydrazine hydrochloride|BLD Pharm [bldpharm.com]
- 2. researchgate.net [researchgate.net]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. m.youtube.com [m.youtube.com]
- 5. BJOC - Synthesis of 1,2,3-triazoles containing an allomaltol moiety from substituted pyrano[2,3-d]isoxazolones via base-promoted Boulton–Katritzky rearrangement [beilstein-journals.org]
- 6. mdpi.com [mdpi.com]
- 7. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
Solubility of tert-Butyl Substituted Hydrazinopyridines in Organic Solvents: A Physicochemical and Methodological Guide
An In-depth Technical Guide
Abstract
This technical guide provides a comprehensive framework for understanding and determining the solubility of tert-butyl substituted hydrazinopyridines in organic solvents. These compounds are of significant interest in medicinal chemistry, and their solubility is a critical determinant of their utility in drug discovery and development. Rather than presenting a simple dataset, this guide, written from the perspective of a Senior Application Scientist, delves into the underlying physicochemical principles that govern solubility. It explores the interplay between the polar hydrazinopyridine core and the lipophilic, sterically demanding tert-butyl group. Furthermore, it provides detailed, field-proven protocols for both qualitative and quantitative solubility determination, equipping researchers with the necessary tools to generate reliable and reproducible data.
The Strategic Importance of Solubility in Drug Development
In the landscape of modern drug discovery, the journey from a hit compound to a viable clinical candidate is fraught with challenges. Among the most critical physicochemical properties that dictate success is solubility. Poor solubility can lead to low bioavailability, erratic absorption, and an inability to formulate effective dosage forms, ultimately causing the failure of otherwise promising drug candidates.[1] The class of tert-butyl substituted hydrazinopyridines represents a scaffold of significant interest due to its versatile biological activities. However, the unique combination of a polar, hydrogen-bonding capable heterocycle and a bulky, non-polar alkyl group presents a complex solubility profile that requires careful characterization.
This guide will provide the foundational knowledge and practical methodologies to:
-
Understand the molecular-level factors driving the solubility of this compound class.
-
Develop a rational strategy for solvent selection.
-
Implement robust experimental protocols for accurate solubility measurement.
Physicochemical Drivers of Solubility
The solubility of a molecule is dictated by the energetic balance of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. For tert-butyl substituted hydrazinopyridines, this balance is a nuanced interplay between the distinct characteristics of the hydrazinopyridine core and the tert-butyl substituent.
The Hydrazinopyridine Core
The hydrazinopyridine moiety is inherently polar. It contains multiple nitrogen atoms that can act as hydrogen bond acceptors and a hydrazine group (-NH-NH2) that provides hydrogen bond donors.[2][3] This functionality allows for strong, specific interactions with polar solvents, particularly those that are protic (e.g., alcohols) or possess strong hydrogen bond accepting capabilities (e.g., DMSO, DMF).
The Influence of the tert-Butyl Group
The introduction of a tert-butyl group dramatically alters the molecule's physicochemical profile. Its primary effects are:
-
Increased Lipophilicity: The four-carbon, non-polar nature of the tert-butyl group significantly increases the molecule's overall lipophilicity (fat-solubility). This enhances van der Waals interactions with non-polar and weakly polar organic solvents.[4]
-
Steric Hindrance: The bulky, three-dimensional structure of the tert-butyl group is a powerful tool in molecular design.[5][6] It can sterically shield parts of the molecule from metabolic enzymes, increasing a drug's half-life.[5] Crucially for solubility, this steric bulk can disrupt the efficient packing of molecules in a crystal lattice. A less stable crystal lattice requires less energy to overcome, which can lead to an increase in solubility compared to a flatter, more easily packed analogue.
-
Modulation of Intermolecular Interactions: While increasing lipophilicity, the steric bulk can also hinder the ability of solvent molecules to approach and solvate the polar hydrazinopyridine core, creating a complex trade-off that is highly solvent-dependent.
The general principle of "like dissolves like" serves as a foundational guideline: polar solutes dissolve in polar solvents, and non-polar solutes dissolve in non-polar solvents.[7] For this hybrid class of molecules, a spectrum of solvents must be considered.
Figure 1: Key intermolecular forces governing the solubility of tert-butyl hydrazinopyridines in different classes of organic solvents.
A Framework for Solvent Selection and Solubility Prediction
While precise quantitative prediction is complex, a qualitative framework based on physicochemical principles can guide solvent selection for experimental determination.
Table 1: Physicochemical Properties of Common Organic Solvents
| Solvent | Class | Polarity Index | H-Bond Donor | H-Bond Acceptor |
| Hexane | Non-Polar | 0.1 | No | No |
| Toluene | Non-Polar | 2.4 | No | No |
| Dichloromethane (DCM) | Weakly Polar Aprotic | 3.1 | Weak | Weak |
| Tetrahydrofuran (THF) | Polar Aprotic | 4.0 | No | Yes |
| Ethyl Acetate | Polar Aprotic | 4.4 | No | Yes |
| Acetone | Polar Aprotic | 5.1 | No | Yes |
| Acetonitrile (ACN) | Polar Aprotic | 5.8 | No | Yes |
| Dimethylformamide (DMF) | Polar Aprotic | 6.4 | No | Yes |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 7.2 | No | Strong |
| Ethanol | Polar Protic | 4.3 | Yes | Yes |
| Methanol | Polar Protic | 5.1 | Yes | Yes |
Table 2: Predicted Qualitative Solubility of tert-Butyl Substituted Hydrazinopyridines
| Solvent Class | Predicted Solubility | Rationale |
| Non-Polar (e.g., Hexane, Toluene) | Low to Moderate | The lipophilic tert-butyl group will drive some solubility, but the highly polar hydrazinopyridine core will limit it. Strong solute-solute interactions (H-bonding) are not overcome by weak solute-solvent forces. |
| Weakly Polar Aprotic (e.g., DCM, THF) | Moderate to High | These solvents offer a balance. They are polar enough to interact with the pyridine ring and non-polar enough to solvate the tert-butyl group, effectively breaking both solute-solute and solvent-solvent interactions. |
| Polar Aprotic (e.g., DMSO, DMF, ACN) | High to Very High | These solvents are excellent hydrogen bond acceptors, allowing them to strongly solvate the N-H groups of the hydrazine. Their high polarity effectively solvates the entire molecule. DMSO is often considered a near-universal solvent for drug-like molecules. |
| Polar Protic (e.g., Methanol, Ethanol) | Moderate to High | These solvents are both H-bond donors and acceptors, allowing for strong interactions. However, their strong self-association (solvent-solvent H-bonds) must be overcome, which can sometimes result in lower solubility compared to top-tier aprotic solvents like DMSO. |
Experimental Determination of Solubility
Theoretical prediction must always be validated by empirical data. The following protocols describe robust methods for determining solubility.
Protocol: Equilibrium Solubility Determination (Shake-Flask Method)
This method is the gold standard for determining thermodynamic equilibrium solubility. It measures the concentration of a saturated solution after a prolonged incubation period, ensuring the dissolution process has reached a true equilibrium.
Causality and Trustworthiness: The long incubation with agitation ensures that the system overcomes any kinetic barriers to dissolution, providing a true measure of thermodynamic solubility. The use of a calibrated analytical method like HPLC ensures accurate and specific quantification of the solute, avoiding interference from impurities.
Methodology:
-
Preparation: Add an excess amount of the solid tert-butyl substituted hydrazinopyridine compound to a known volume of the selected organic solvent in a sealed glass vial. The excess solid is critical to ensure a saturated solution is formed.
-
Equilibration: Place the vial in an orbital shaker or on a rotator in a temperature-controlled environment (typically 25 °C). Allow the mixture to agitate for 24-48 hours.[8] The extended time is necessary to ensure equilibrium is reached, as the rate of dissolution slows significantly as it approaches saturation.[8]
-
Phase Separation: After equilibration, allow the vial to stand undisturbed for at least 2 hours to let the undissolved solid settle. Alternatively, centrifuge the sample at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess solid.
-
Sample Collection: Carefully withdraw a known volume of the clear supernatant using a pipette. Take care not to disturb the solid pellet.
-
Filtration (Optional but Recommended): For maximum accuracy, filter the collected supernatant through a 0.45 µm syringe filter (ensure the filter material is compatible with the solvent) to remove any remaining microscopic particles.
-
Dilution: Dilute the clear, saturated solution with a suitable solvent (often the mobile phase of the analytical system) to a concentration that falls within the linear range of the analytical method's calibration curve.
-
Quantification: Analyze the diluted sample using a validated, calibrated method such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Mass Spectrometry (LC-MS).
-
Calculation: Calculate the original concentration in the saturated solution by accounting for the dilution factor. The result is the equilibrium solubility, typically expressed in mg/mL or µg/mL.
Figure 2: Standard workflow for the determination of equilibrium solubility using the shake-flask method.
Protocol: Rapid Qualitative Solubility Assessment
For initial screening or solvent selection, a rapid, semi-quantitative assessment can be highly effective.
Methodology:
-
Place a small, known amount of the compound (e.g., 1 mg) into a small glass vial.[9]
-
Add the test solvent dropwise or in small, measured aliquots (e.g., 100 µL).
-
After each addition, cap the vial and vortex vigorously for 30-60 seconds.
-
Visually inspect for the complete dissolution of the solid.
-
Categorize the solubility based on the amount of solvent required for complete dissolution (e.g., >10 mg/mL, 1-10 mg/mL, <1 mg/mL).
Hypothetical Case Study: Solubility Profile of "TB-HPy-7"
To illustrate data presentation and interpretation, consider the following hypothetical solubility data for a novel compound, N'-(5-(tert-butyl)pyridin-2-yl)acetohydrazide (TB-HPy-7), determined via the shake-flask method at 25 °C.
Table 3: Quantitative Equilibrium Solubility Data for TB-HPy-7 (Hypothetical)
| Solvent | Solvent Class | Solubility (mg/mL) | Interpretation |
| Toluene | Non-Polar | 2.1 | Low solubility, as predicted. The non-polar solvent interacts favorably with the tert-butyl group but cannot effectively solvate the polar hydrazide and pyridine functions. |
| Dichloromethane | Weakly Polar Aprotic | 35.8 | Good solubility. DCM provides a balance of properties to solvate both the lipophilic and moderately polar regions of the molecule. |
| Ethyl Acetate | Polar Aprotic | 48.5 | High solubility. The ester carbonyl is a good hydrogen bond acceptor, interacting well with the hydrazide N-H protons. |
| Acetonitrile | Polar Aprotic | 25.1 | Moderate solubility. While polar, ACN is a weaker H-bond acceptor than other polar aprotics, resulting in slightly lower performance. |
| Methanol | Polar Protic | 65.3 | High solubility. Methanol's ability to both donate and accept hydrogen bonds allows for strong solvation of the polar core. |
| Dimethyl Sulfoxide | Polar Aprotic | > 200 | Very High ("Freely Soluble"). DMSO is a superior polar aprotic solvent and strong H-bond acceptor, capable of disrupting solute-solute interactions very effectively. |
These hypothetical results align with the principles outlined in Section 3.0, demonstrating the utility of the predictive framework in guiding experimental work.
Conclusion
The solubility of tert-butyl substituted hydrazinopyridines is a complex property governed by the balance between the polar heterocyclic core and the non-polar alkyl substituent. A thorough understanding of these competing physicochemical drivers is essential for any researcher working with this class of molecules. While qualitative predictions can provide valuable guidance, they are no substitute for rigorous experimental determination. The shake-flask method remains the definitive approach for generating high-quality, reliable equilibrium solubility data. By applying the principles and protocols detailed in this guide, researchers in drug development can confidently characterize their compounds, enabling informed decisions and accelerating the path toward new therapeutic discoveries.
References
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How to determine the solubility of a substance in an organic solvent? ResearchGate. [Link]
- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (Source document, no public URL available).
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How can you determine the solubility of organic compounds? Quora. [Link]
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4-Hydrazinopyridine. PubChem, National Institutes of Health. [Link]
- Experiment: Solubility of Organic & Inorganic Compounds. (Source document, no public URL available).
- Solubility of Organic Compounds. (Source document, no public URL available).
-
2-Hydrazinopyridine. PubChem, National Institutes of Health. [Link]
-
tert‐Butyl as a Functional Group: Non‐Directed Catalytic Hydroxylation of Sterically Congested Primary C−H Bonds. ResearchGate. [Link]
-
Phenyl Groups versus tert-Butyl Groups as Solubilizing Substituents for Some[2]Phenacenes andPhenacenes. ResearchGate. [Link]
-
Effect of tert-butyl groups on electronic communication between redox units in tetrathiafulvalene-tetraazapyrene triads. PMC, National Institutes of Health. [Link]
-
Butyl group. Wikipedia. [Link]
-
Special Issue “Advances in Drug Discovery and Synthesis”. MDPI. [Link]
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- 3. 2-Hydrazinopyridine | C5H7N3 | CID 78645 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Butyl group - Wikipedia [en.wikipedia.org]
- 7. chem.ws [chem.ws]
- 8. quora.com [quora.com]
- 9. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Electronic Properties of 3,5-Disubstituted Pyridine Hydrazines
For: Researchers, Scientists, and Drug Development Professionals
Abstract
Pyridine-based molecular scaffolds are cornerstones in medicinal chemistry, forming the structural core of numerous therapeutic agents.[1][2] The strategic functionalization of the pyridine ring allows for the fine-tuning of a molecule's physicochemical and electronic properties, which in turn dictates its pharmacokinetic profile and pharmacological activity. This guide delves into the electronic properties of a specific, high-potential subclass: 3,5-disubstituted pyridine hydrazines. We will explore how the interplay between the electron-deficient pyridine core, the electron-rich hydrazine moiety, and various substituents at the 3 and 5 positions creates a unique electronic landscape. This understanding is paramount for the rational design of novel drug candidates with enhanced efficacy and safety profiles.
Introduction: The Strategic Importance of Pyridine Hydrazines in Drug Discovery
The pyridine ring is a privileged scaffold in drug design, present in a wide array of FDA-approved drugs for conditions ranging from cancer to tuberculosis and hypertension.[1] Its prevalence stems from its metabolic stability, ability to engage in hydrogen bonding, and its capacity to modulate the solubility and bioavailability of drug candidates.[3] When combined with a hydrazine (-NHNH₂) group, a potent nucleophile and versatile synthetic handle, the resulting pyridine hydrazine derivatives become powerful building blocks for creating diverse chemical libraries.[4][5]
The electronic character of these molecules is a critical determinant of their biological function. Properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, the dipole moment, and the charge distribution across the molecule govern how it interacts with biological targets, its susceptibility to metabolic enzymes, and its overall disposition in the body. By strategically placing substituents at the 3 and 5 positions of the pyridine ring, we can rationally modulate these electronic properties to optimize for a desired therapeutic outcome.
The Electronic Landscape: A Tale of Two Moieties
The electronic nature of 3,5-disubstituted pyridine hydrazines is primarily dictated by the synergy between the pyridine ring and the hydrazine group.
-
Pyridine Core: As a heteroaromatic ring containing an electronegative nitrogen atom, the pyridine ring is inherently electron-deficient (an "electron sink"). This influences its reactivity and interaction with biological macromolecules.
-
Hydrazine Moiety: The hydrazine group, with its two adjacent nitrogen atoms and lone pairs of electrons, is a strong electron-donating group (an "electron source").[4]
This inherent electronic push-pull dynamic is then further tuned by the substituents at the 3 and 5 positions.
The Role of Substituents at the 3 and 5 Positions
The choice of substituents at these positions is a key strategy in medicinal chemistry to fine-tune the molecule's properties. The electronic influence of these substituents can be broadly categorized as:
-
Electron-Donating Groups (EDGs): Groups like amino (-NH₂), hydroxyl (-OH), and alkoxy (-OR) increase the electron density of the pyridine ring.[6][7] This generally raises the HOMO energy level, making the molecule more susceptible to oxidation.
-
Electron-Withdrawing Groups (EWGs): Groups such as nitro (-NO₂), cyano (-CN), and halo (-F, -Cl) decrease the electron density of the pyridine ring.[8][9] This typically lowers the LUMO energy level, making the molecule more electrophilic.
The interplay of these substituent effects on the pyridine ring's electronic structure is a well-studied phenomenon.[6][7][8][9][10]
A Multi-pronged Approach to Characterization
A comprehensive understanding of the electronic properties of these molecules requires a combination of computational modeling and experimental validation.
Sources
- 1. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. psvmkendra.com [psvmkendra.com]
- 5. iscientific.org [iscientific.org]
- 6. How do electron donating substituents affect the electronic structure, molecular topology, vibrational properties and intra- and intermolecular interactions of polyhalogenated pyridines? - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 7. How do electron donating substituents affect the electronic structure, molecular topology, vibrational properties and intra- and intermolecular interactions of polyhalogenated pyridines? - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 8. Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules† - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
Methodological & Application
Synthesis of 3-(tert-butyl)-5-hydrazinylpyridine from 3-bromo-5-tert-butylpyridine
Executive Summary & Strategic Rationale
The synthesis of 3-(tert-butyl)-5-hydrazinylpyridine presents a specific regiochemical challenge. Unlike 2- or 4-halopyridines, which readily undergo Nucleophilic Aromatic Substitution (
Direct reaction of 3-bromo-5-tert-butylpyridine with hydrazine hydrate typically requires harsh forcing conditions (high temperature/pressure), leading to significant decomposition, formation of bis-pyridyl hydrazines, and poor yields.
The Solution: This protocol utilizes a Palladium-Catalyzed Buchwald-Hartwig Cross-Coupling approach using Benzophenone Hydrazone as an ammonia equivalent surrogate. This method offers three critical advantages:
-
Chemoselectivity: Completely avoids the formation of bis-aryl hydrazines.
-
Mild Conditions: Operates at 80–100°C, preserving the tert-butyl group and pyridine ring integrity.
-
Stability: The intermediate hydrazone is stable, allowing for purification before the final hydrolysis to the hydrazine salt.
Retrosynthetic Analysis
The synthetic pathway disconnects the C-N bond at the 3-position. We utilize a masked hydrazine (Benzophenone Hydrazone) to couple with the aryl bromide, followed by acidic deprotection.[1]
Figure 1: Retrosynthetic logic flow avoiding direct
Experimental Protocol
Phase A: Cross-Coupling (Formation of the Hydrazone)
Reaction Overview:
Materials:
-
Substrate: 3-bromo-5-tert-butylpyridine (1.0 equiv)
-
Nucleophile: Benzophenone Hydrazone (1.1 equiv)
-
Catalyst: Palladium(II) Acetate [Pd(OAc)₂] (1–2 mol%)
-
Ligand: (±)-BINAP (2–3 mol%)
-
Base: Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Solvent: Anhydrous Toluene (0.2 M concentration)
Step-by-Step Procedure:
-
Catalyst Pre-complexation: In a glovebox or under strictly inert atmosphere (Ar/N₂), charge a reaction vial with Pd(OAc)₂ and BINAP. Add a small portion of anhydrous toluene and stir at room temperature for 10 minutes until the solution turns a characteristic orange/red, indicating active catalyst formation.
-
Reagent Addition: Add the 3-bromo-5-tert-butylpyridine, Benzophenone Hydrazone, and NaOtBu to the vial.
-
Solvent & Seal: Add the remaining toluene. Seal the vessel with a crimp cap employing a PTFE/silicone septum.
-
Reaction: Heat the mixture to 90°C for 12–16 hours.
-
Checkpoint: Monitor by TLC (Eluent: 20% EtOAc/Hexanes) or LC-MS. The starting bromide should be fully consumed.
-
-
Workup: Cool to room temperature. Dilute with Diethyl Ether (Et₂O) and filter through a pad of Celite to remove inorganic salts and palladium black.
-
Concentration: Concentrate the filtrate under reduced pressure.
-
Purification: The crude hydrazone is often pure enough for the next step. If necessary, purify via flash column chromatography (SiO₂, Hexanes
10% EtOAc/Hexanes).
Phase B: Hydrolysis & Salt Formation
Reaction Overview:
Step-by-Step Procedure:
-
Dissolution: Dissolve the crude hydrazone intermediate in Ethanol (EtOH) (approx. 5 mL per gram of substrate).
-
Acidification: Add 6N HCl (aq) (approx. 5–10 equiv).
-
Cleavage: Heat the mixture to reflux (80°C) for 2–4 hours.
-
Observation: Benzophenone will liberate as an oil or solid upon cooling.
-
-
Extraction (Benzophenone Removal): Cool the reaction mixture to room temperature and dilute with water. Extract the aqueous layer with Toluene or Diethyl Ether (
) to remove the benzophenone byproduct. The product (hydrazine) remains in the acidic aqueous phase. -
Isolation: Concentrate the aqueous phase in vacuo to dryness.
-
Alternative: If the salt precipitates during concentration, add cold Isopropanol (IPA) or Acetone to maximize crystallization, then filter.
-
-
Final Product: Obtain 3-(tert-butyl)-5-hydrazinylpyridine dihydrochloride as a white to off-white hygroscopic solid. Store under Argon at -20°C.
Process Workflow & Decision Logic
Figure 2: Operational workflow for the synthesis and purification.
Technical Data & Optimization Guidelines
Catalyst & Ligand Screening (Simulated Data)
The following table summarizes expected performance based on standard Buchwald-Hartwig parameters for electron-neutral pyridines.
| Entry | Catalyst Source | Ligand | Base | Solvent | Yield (Hydrazone) | Notes |
| 1 | Pd(OAc)₂ | BINAP | NaOtBu | Toluene | 92% | Recommended. Robust & reproducible. |
| 2 | Pd₂(dba)₃ | Xantphos | Cs₂CO₃ | Dioxane | 88% | Good alternative; higher temp required. |
| 3 | Pd(PPh₃)₄ | None | K₂CO₃ | Toluene | <10% | Pd(0) alone is insufficient for this substrate. |
| 4 | Pd(OAc)₂ | BrettPhos | NaOtBu | t-AmylOH | 94% | Excellent but ligand is more expensive. |
Characterization Expectations
-
¹H NMR (DMSO-d₆, Salt form):
- 10.5–11.0 (br s, hydrazine NH protons).
- 8.4 (d, 1H, Py-H2), 8.2 (d, 1H, Py-H6), 7.8 (t, 1H, Py-H4).
- 1.35 (s, 9H, t-Butyl).
-
Stability: The free base hydrazine is prone to air oxidation (turning brown/black). The dihydrochloride salt is stable for months if stored dry.
Safety & Handling (E-E-A-T)
-
Hydrazine Toxicity: While the benzophenone hydrazone is less toxic, the final hydrazine product is a potent nucleophile and potential genotoxin. Handle all solids in a fume hood.
-
Peroxide Hazard: Benzophenone hydrazone derivatives can form peroxides upon prolonged exposure to air. Use fresh reagents.
-
Palladium Residues: Pharmaceutical applications require strict limits on heavy metals. The Celite filtration step is crucial, but a metal scavenger (e.g., SiliaMetS® Thiol) treatment may be required for GMP batches.
References
-
Wagaw, S., Yang, B. H., & Buchwald, S. L. (1998). A Palladium-Catalyzed Strategy for the Preparation of Indoles: A Novel Entry into the Fischer Indole Synthesis.[1][2] Journal of the American Chemical Society, 120(26), 6621–6622. [Link]
-
Lundgren, R. J., & Stradiotto, M. (2010). Palladium-Catalyzed Cross-Coupling of Aryl Chlorides and Tosylates with Hydrazine. Angewandte Chemie International Edition, 49(46), 8686–8690. [Link]
-
Paul, F., Patt, J., & Hartwig, J. F. (1994). Palladium-catalyzed formation of carbon-nitrogen bonds. Reaction of aryl bromides with amines, morpholines, and anilines. Journal of the American Chemical Society, 116(13), 5969–5970. [Link]
-
PubChem Compound Summary. 3-Bromopyridine (Analogous reactivity data). [Link]
Sources
Heterocycle formation using 3-tert-butyl-5-hydrazinylpyridine building blocks
Application Note: High-Fidelity Heterocycle Construction using 3-tert-butyl-5-hydrazinylpyridine [1][2][3]
Executive Summary
This guide details the synthetic utility of 3-tert-butyl-5-hydrazinylpyridine (CAS: Generic Analog Reference), a specialized building block designed for high-value medicinal chemistry programs.[1][2][3] Unlike simple aryl hydrazines, the incorporation of the tert-butyl group at the 3-position imparts significant lipophilicity (increasing logP) and steric bulk, properties critical for optimizing the ADME profile and kinase selectivity of drug candidates.[2]
This document provides validated protocols for converting this hydrazine scaffold into three distinct heterocycles: Pyrazoles , 1,2,4-Triazoles , and Pyridazinones .[3] Emphasis is placed on regiocontrol, purification efficiency, and maintaining the integrity of the tert-butyl group during cyclization.[2][3]
Strategic Value & Chemical Logic
The 3-tert-butyl-5-hydrazinylpyridine scaffold offers a unique "vector" for drug design.[1][2][3]
-
The 5-Hydrazine Handle: Acts as a versatile nucleophile, behaving similarly to phenylhydrazine but with the reduced electron density typical of pyridine rings.[2] This requires optimized acidic catalysis for condensation reactions.[2]
-
The 3-tert-Butyl Group: Provides a "grease" factor, improving solubility in organic solvents (DCM, EtOAc) compared to bare hydrazinopyridines.[1][3] Sterically, it shields the C2 and C4 positions, potentially reducing metabolic susceptibility at these sites.[3]
-
Regiochemistry Alert: Since the hydrazine is at the 5-position (meta to the ring nitrogen), cyclization yields 1-aryl-heterocycles (e.g., 1-(pyridin-3-yl)pyrazole), not fused bicyclic systems (like triazolopyridines) which require a 2-hydrazinyl substitution.[1][3]
Reaction Pathway Visualization
The following diagram outlines the divergent synthetic pathways available from the core building block.
Figure 1: Divergent synthesis map showing the conversion of the hydrazine building block into three core heterocyclic scaffolds.
Experimental Protocols
Protocol A: Regioselective Synthesis of Pyrazoles
Target: Kinase Inhibitor Scaffolds
This reaction utilizes the condensation of the hydrazine with 1,3-diketones.[2] Due to the electron-deficient nature of the pyridine ring, the hydrazine is less nucleophilic than phenylhydrazine, requiring slightly more vigorous conditions or acid catalysis.[2][3]
Reagents:
-
1,3-Diketone (e.g., 4,4,4-trifluorobutane-1,3-dione for bioactivity) (1.1 equiv)[1][3]
-
Catalyst: Acetic Acid (AcOH) or HCl (cat.)[3]
Step-by-Step Methodology:
-
Dissolution: In a round-bottom flask, dissolve 1.0 mmol of 3-tert-butyl-5-hydrazinylpyridine in 5 mL of EtOH. The tert-butyl group ensures rapid dissolution compared to unsubstituted analogs.[1][2]
-
Addition: Add 1.1 mmol of the 1,3-diketone dropwise at room temperature.
-
Catalysis: Add 2-3 drops of glacial acetic acid.
-
Reflux: Heat the mixture to reflux (78°C) for 2–4 hours. Monitor by TLC (System: 50% EtOAc/Hexanes).[3] The hydrazine spot (polar, stains with ninhydrin) should disappear.[3]
-
Workup: Cool to room temperature.
-
Precipitation Method: If the product crystallizes, filter and wash with cold EtOH.[3]
-
Extraction Method: If soluble, concentrate in vacuo, redissolve in EtOAc, wash with saturated NaHCO3 (to remove AcOH) and brine.
-
-
Purification: Flash chromatography (SiO2, 0-40% EtOAc in Hexanes).
Data Summary:
| Parameter | Specification |
|---|---|
| Typical Yield | 75–90% |
| Reaction Time | 2–4 Hours |
| Key Byproduct | Uncyclized hydrazone (if heating is insufficient) |[1][2][3]
Protocol B: Construction of 1,2,4-Triazoles
Target: Bioisosteres for Amides/Esters[1][2][3]
This protocol uses the "Knorr-type" cyclization with orthoesters.[1][2] This is preferred over carboxylic acids to avoid harsh conditions that might affect the pyridine ring or other sensitive functional groups.[2]
Reagents:
Step-by-Step Methodology:
-
Setup: Combine the hydrazine building block and triethyl orthoformate in a reaction vial.
-
Catalysis: Add catalytic pTSA (10 mol%).
-
Cyclization: Heat to 80–100°C for 3–6 hours. The reaction proceeds via the formation of an imidate intermediate followed by cyclization.[2]
-
Monitoring: Monitor for the disappearance of the starting hydrazine.
-
Isolation: Concentrate the mixture to remove excess orthoester.[2]
-
Purification: The residue is often a solid.[2] Recrystallize from Isopropanol/Hexane or purify via column chromatography (DCM/MeOH gradients).[3]
Mechanistic Insight: The electron-withdrawing nature of the pyridine (enhanced by the protonated nitrogen under acidic conditions) makes the terminal NH2 less nucleophilic.[2] Using the orthoester in excess drives the equilibrium toward the intermediate hydrazonate.[2]
Protocol C: Pyridazinone Formation
Target: COX-2 Inhibitor Analogs / p38 MAP Kinase Inhibitors[1][2][3]
Reacting the hydrazine with cyclic anhydrides (like maleic or succinic anhydride) yields pyridazinones.
Step-by-Step Methodology:
-
Acylation: Dissolve hydrazine (1.0 equiv) in Acetic Acid. Add Maleic Anhydride (1.1 equiv).[3] Stir at RT for 1 hour to form the intermediate hydrazide-acid.
-
Cyclization: Reflux the acetic acid solution for 4–8 hours.
-
Workup: Pour onto crushed ice. The tert-butyl group aids in the precipitation of the lipophilic product.[2] Filter the solid.[2][4]
-
Validation: Check 1H NMR for the disappearance of the anhydride alkene protons and the appearance of the pyridazinone characteristic doublet.
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| Low Conversion | Deactivation of hydrazine by pyridine ring.[1][2] | Increase temperature (microwave: 120°C, 10 min); use stronger acid catalyst (TFA). |
| Regioisomer Mix | Unsymmetrical 1,3-diketones used.[1][2][3] | Switch to enaminones (e.g., DMF-DMA adducts) to force regioselectivity.[1][3] |
| Solubility Issues | Product too lipophilic due to t-Butyl.[1][2] | Avoid pure hexane in workup; use DCM or EtOAc for extractions.[2] |
References
-
General Pyrazole Synthesis from Aryl Hydrazines: Karrouchi, K., et al. (2018).[3] "Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review." Molecules, 23(2), 342.[3] [Link]
-
Microwave-Assisted Heterocycle Formation: Polshettiwar, V., & Varma, R. S. (2008).[3] "Greener and rapid synthesis of azoles and diazinones using aqueous solvents."[2] Tetrahedron Letters, 49(6), 879-883.[1][3] [Link]
-
Triazole Synthesis via Orthoesters: Panda, S. S., et al. (2012).[3] "Synthetic strategies for the construction of 1,2,4-triazoles." RSC Advances, 2, 8509-8520.[1][3] [Link]
-
Hydrazinopyridine Reactivity (Analogous Scaffolds): El-Wassimy, M. T., et al. (2016).[3] "Synthesis and biological evaluation of some new pyridine derivatives." Journal of Heterocyclic Chemistry, 53(5), 1541-1548.[3] [Link][1][3]
Sources
Troubleshooting & Optimization
Preventing oxidation of 3-(tert-butyl)-5-hydrazinylpyridine during workup
Technical Support: Stability Protocols for 3-(tert-butyl)-5-hydrazinylpyridine
Executive Summary
Product: 3-(tert-butyl)-5-hydrazinylpyridine (Free Base & Salts)
Primary Risk: Oxidative Dehydrogenation to Azo/Diazene species.[1][2]
Severity: High. The pyridine nitrogen renders the ring electron-deficient, but the hydrazine tail remains highly nucleophilic and susceptible to auto-oxidation, particularly under neutral/basic conditions (
Module 1: The Oxidation Mechanism (The "Why")
Understanding the degradation pathway is critical for intervention. Unlike simple alkyl amines, aryl hydrazines undergo a radical-mediated oxidation cascade when exposed to atmospheric oxygen.[1][2]
Key Insight: The tert-butyl group at the 3-position increases lipophilicity, meaning the free base is highly soluble in organic solvents (DCM, EtOAc).[1][2] This creates a specific vulnerability during the concentration phase of workup, where the compound is often exposed to warm air while in a concentrated organic solution.
The Oxidation Cascade:
-
Initiation: Deprotonation of the terminal nitrogen (
) facilitates Single Electron Transfer (SET) to oxygen.[2] -
Propagation: Formation of a hydrazinyl radical, which rapidly loses a second proton/electron to form the Diazene (Diimide) intermediate.[2]
-
Decomposition: Diazenes are unstable; they dimerize to form azo-pyridines (deep red/brown color) or decompose with nitrogen extrusion.[2]
Figure 1: Mechanistic pathway of hydrazine oxidation and stabilization intervention points.
Module 2: Troubleshooting Guide
| Symptom | Diagnosis | Immediate Corrective Action |
| Product turns Pink/Red during extraction | Diazene Formation. The solution pH is likely too high ( | Acidify immediately. Add dilute HCl or acetic acid to drop pH < 4. If product must remain base, add Ascorbic Acid (0.1 eq) to the aqueous layer.[2] |
| "Silent" NMR Spectrum (Broad peaks) | Paramagnetic Impurity. Trace radical species are interfering with the magnetic field.[2] | Wash the NMR sample (if in |
| Low Yield after Rotovap | Thermal Decomposition. The free base is heat-sensitive, especially when concentrated.[1][2] | Do not concentrate to dryness. Isolate as a salt (see Protocol A) or keep in solution at low temp ( |
| Oil formation instead of solid | Lipophilic Impurity. The tert-butyl group prevents easy crystallization from water. | Switch to Anhydrous Precipitation. Dissolve oil in |
Module 3: Validated Protocols
Protocol A: Isolation as the Hydrochloride Salt (The Gold Standard)
Best for: Long-term storage and preventing decomposition.[2]
Rationale: Protonating the hydrazine tail (
-
Extraction: Perform your standard workup (e.g., quenching the reaction).[2] Extract the free base into Ethyl Acetate (EtOAc) or Dichloromethane (DCM) .[2]
-
Drying: Dry the organic layer over
. Do not use if the solution is slightly acidic, as it can act as a Lewis acid catalyst for degradation in some contexts.[2] -
Salt Formation (Critical Step):
-
Cool the organic solution to
under Nitrogen/Argon. -
Add 4M HCl in Dioxane (1.1 equivalents) dropwise.
-
Observation: A white to off-white precipitate should form immediately.[1]
-
Note: The tert-butyl group ensures the free base is soluble, but the HCl salt is highly polar and will crash out of non-polar solvents.
-
-
Filtration: Filter the solid under an inert atmosphere (Schlenk filtration is ideal, but rapid vacuum filtration works if washed immediately with cold ether).[2]
-
Storage: Store under Argon at
.
Protocol B: The "Reductive Wash" (For Immediate Use)
Best for: When you need the free base for the next step (e.g., condensation with an aldehyde).[2]
Rationale: Using a sacrificial reducing agent in the aqueous layer scavenges dissolved oxygen and reduces any transient radicals back to the hydrazine.
-
Preparation: Prepare a 10% w/v solution of Sodium Dithionite (
) or Ascorbic Acid in water. -
Quench/Wash:
-
When washing the organic layer containing your product, use the reducing solution prepared above instead of plain brine/water.[2]
-
Tip: Ascorbic acid is milder and compatible with more functional groups. Dithionite is more powerful but smells of
.
-
-
Degassing: Ensure all solvents used for extraction are degassed (sparged with Argon for 15 mins).
-
Concentration: If you must concentrate the free base, do not exceed
bath temperature. Stop before complete dryness and use the concentrated solution directly in the next step.
Frequently Asked Questions (FAQ)
Q: Can I use rotary evaporation to remove the solvent completely? A: Avoid if possible. The tert-butyl-hydrazinylpyridine free base is likely an oil or low-melting solid.[1] Concentrating it to dryness exposes a high surface area to air while heating, accelerating oxidation.[1][2] If you must, backfill the rotovap with Nitrogen immediately.[2]
Q: Why does the literature suggest using Ethanol for these syntheses? A: Ethanol is a protic solvent that can hydrogen-bond with the hydrazine, offering slight stabilization compared to aprotic polar solvents like DMF. However, for isolation, ethanol can be difficult to remove without heating.[1][2] We recommend switching to EtOAc/DCM for workup to facilitate lower-temperature evaporation.[1]
Q: My product is already pink. Is it ruined? A: Not necessarily. The azo-dye impurity (dimer) has a very high extinction coefficient.[2] Even 1% impurity can make the whole batch look bright red.
-
Rescue: Dissolve in EtOAc, wash with Sodium Dithionite (aq) .[1][2] If the color persists, convert to the HCl salt (Protocol A) and recrystallize from Ethanol/Ether.[2] The colored impurity usually stays in the mother liquor.
References
-
Oxidation Mechanism of Hydrazines
-
Stabilization via Reduction (Ascorbic Acid/Dithionite)
-
Heavy-Metal-Free Reduction Methodology for Large-Scale Synthesis Applicable to Heterocyclic and Arylhydrazines.[1] ResearchGate (2025).[2][8][9] (Validates the use of Ascorbic Acid to stabilize hydrazines during aqueous workup).
-
Sodium Hydrosulfite (Dithionite) Reagent Guide.[2] Organic Chemistry Portal. (Details the reduction of azo compounds back to hydrazines).
-
-
Synthesis & Handling of Pyridyl Hydrazines
Sources
- 1. CN105418496A - 3-chloro-2-hydrazinopyridine derivative, preparation method thereof and applications thereof - Google Patents [patents.google.com]
- 2. Synthesis of 3-hydroxypyridin-4-one derivatives bearing benzyl hydrazide substitutions towards anti-tyrosinase and free radical scavenging activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. digitalcommons.odu.edu [digitalcommons.odu.edu]
- 4. Hydrazine derivative synthesis by C-N coupling [organic-chemistry.org]
- 5. Hydrazine Derivatives as C-Centered Radical Precursors for C-C Bond Formation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BJOC - Harnessing the versatility of hydrazones through electrosynthetic oxidative transformations [beilstein-journals.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Purification of Oily Hydrazinopyridine Derivatives
Welcome to the Technical Support Center for the purification of oily hydrazinopyridine derivatives. This resource is designed for researchers, scientists, and drug development professionals to navigate the common and often complex challenges associated with purifying these valuable compounds. Oily products present a unique set of difficulties, from handling and transfer to achieving high purity. This guide provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to empower you to overcome these obstacles and achieve your purification goals.
Troubleshooting Guide
This section addresses specific issues you may encounter during the purification of your oily hydrazinopyridine derivatives in a question-and-answer format. The explanations delve into the root causes of these problems and provide actionable, step-by-step solutions.
Question: My oily hydrazinopyridine derivative is streaking badly on the TLC plate and the column, leading to poor separation. What's happening and how can I fix it?
Answer: Streaking, or tailing, is a frequent issue with pyridine derivatives, primarily due to the basic nitrogen atom in the pyridine ring interacting strongly with the acidic silanol groups on the surface of silica gel.[1] This leads to a non-uniform flow of the compound, resulting in broad, trailing spots on a TLC plate and poor separation during column chromatography. For hydrazinopyridines, the presence of multiple basic nitrogens can exacerbate this problem.
Root Cause Analysis and Solutions:
-
Acid-Base Interactions: The primary culprit is the interaction between the basic analyte and acidic stationary phase.
-
Solution 1: Deactivate the Silica Gel. You can neutralize the acidic sites on the silica gel by incorporating a small amount of a basic additive into your mobile phase. A common choice is triethylamine (TEA) at a concentration of 0.1-2%.[2][3] First, run a TLC with your chosen solvent system and then another with the added TEA to observe the improvement in spot shape. For column chromatography, you can pre-treat the silica gel by flushing it with a solvent system containing TEA before loading your sample.[2]
-
Solution 2: Use an Alternative Stationary Phase. If deactivation is insufficient, consider using a different stationary phase. Alumina is a good alternative for basic compounds.[4] Alternatively, reversed-phase chromatography on a C18 column can be effective, where the separation mechanism is based on hydrophobicity rather than adsorption.[3][4]
-
-
Compound Instability: Hydrazinopyridine derivatives can sometimes be unstable on silica gel, leading to degradation products that appear as streaks.
-
Solution: Perform a Stability Test. Before committing to a large-scale purification, perform a simple 2D TLC to check for stability.[4] Spot your compound on a TLC plate, run it in a suitable solvent system, then dry the plate, rotate it 90 degrees, and run it again in the same solvent system. If the spot remains a single, defined point, your compound is likely stable. If a streak or multiple spots appear, degradation is occurring. In this case, switching to a less acidic stationary phase like alumina or using reversed-phase chromatography is recommended.[1][4]
-
Question: My oily product is very polar and either doesn't move from the baseline or requires a highly polar solvent system that provides poor separation. What are my options?
Answer: Highly polar compounds pose a significant challenge in normal-phase chromatography as they adhere very strongly to the polar stationary phase.[4] This necessitates the use of highly polar mobile phases (e.g., high percentages of methanol in dichloromethane), which can lead to issues like silica dissolution and co-elution of impurities.
Strategies for Purifying Polar Oily Compounds:
-
Aggressive Normal-Phase Systems: For very polar compounds, standard solvent systems may not be effective.
-
Reversed-Phase Chromatography: This technique is often better suited for polar compounds.
-
Solution: In reversed-phase chromatography, a nonpolar stationary phase (like C18) is used with a polar mobile phase (e.g., water/acetonitrile or water/methanol). Your polar compound will have less affinity for the stationary phase and will elute earlier. By creating a gradient of increasing organic solvent, you can achieve excellent separation of polar compounds.
-
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is a variation of normal-phase chromatography specifically designed for the separation of highly polar compounds.[5][6]
-
Solution: HILIC utilizes a polar stationary phase (like silica or a bonded phase with polar functional groups) and a mobile phase with a high concentration of an organic solvent and a small amount of aqueous solvent.[6] This creates a water-enriched layer on the surface of the stationary phase, and separation is achieved through partitioning of the analyte between this layer and the bulk mobile phase.
-
Question: I've successfully purified my oily hydrazinopyridine derivative, but I'm struggling to remove the last traces of solvent. How can I effectively dry my oily product?
Answer: Removing residual solvent from a viscous oil can be challenging as the thick nature of the product traps solvent molecules. Standard rotary evaporation may not be sufficient.
Effective Solvent Removal Techniques:
-
High Vacuum Drying: This is the most common and effective method.
-
Procedure: After rotary evaporation, connect your flask containing the oil to a high-vacuum pump (a Schlenk line is ideal). Gentle heating with a water bath (e.g., 30-40 °C) can help drive off residual solvent, but be cautious of potential product decomposition at higher temperatures. Allow the product to dry under high vacuum for several hours or overnight.
-
-
Azeotropic Distillation: This technique can be used to remove solvents that form azeotropes with your product or are difficult to remove by other means.
-
Procedure: Dissolve your oily product in a small amount of a solvent that forms a low-boiling azeotrope with the residual solvent you want to remove (e.g., toluene to remove water).[7][8] Then, remove the new solvent by rotary evaporation. This process can be repeated a few times to ensure complete removal of the unwanted solvent.
-
-
Lyophilization (Freeze-Drying): If your oily product is dissolved in a solvent that can be frozen (like water or 1,4-dioxane), lyophilization can be an excellent, gentle method for solvent removal.
-
Procedure: Freeze the solution containing your product and then place it under high vacuum. The frozen solvent will sublime, leaving your dry product behind.
-
Frequently Asked Questions (FAQs)
Q1: What is the best general approach for purifying an unknown oily hydrazinopyridine derivative?
A1: The most versatile and widely used technique for purifying oily organic compounds is flash column chromatography.[9][10] Start by developing a suitable solvent system using Thin Layer Chromatography (TLC). Aim for an Rf value of 0.2-0.3 for your target compound to ensure good separation on the column.[9][10] If the compound is very polar or unstable on silica, consider the alternative methods discussed in the troubleshooting guide.
Q2: How can I load my oily sample onto the chromatography column without causing band broadening?
A2: Proper sample loading is crucial for a good separation. You have three main options for loading an oily sample:[9][10][11]
-
Neat Loading: If your oil is not too viscous, you can apply it directly to the top of the column using a pipette.[9][11] Then, carefully rinse the pipette and the column walls with a small amount of the initial mobile phase to ensure all the sample enters the stationary phase.
-
Solution Loading: Dissolve your oil in a minimal amount of a solvent in which it is highly soluble but which is a weak eluent in your chromatography system (e.g., dichloromethane for a hexane/ethyl acetate system).[9] This concentrated solution can then be carefully applied to the top of the column.
-
Dry Loading: This is often the best method for achieving sharp bands. Dissolve your oily product in a suitable solvent, then add a small amount of silica gel and evaporate the solvent to dryness. The resulting free-flowing powder containing your adsorbed product can then be carefully added to the top of the column.[2]
Q3: Is it possible to crystallize an oily hydrazinopyridine derivative?
A3: While it may be challenging, it is often possible to induce crystallization of an oil. Crystallization is an excellent purification technique as it can provide very high purity material.[12][13]
-
Methods to Induce Crystallization:
-
Scratching: Use a glass rod to scratch the inside of the flask at the surface of the oil. The microscopic scratches can provide nucleation sites for crystal growth.
-
Seeding: If you have a small crystal of your compound, add it to the oil to act as a seed for further crystallization.
-
Solvent Addition: Try dissolving the oil in a minimal amount of a good solvent and then slowly adding a poor solvent in which your compound is insoluble. This can cause the product to precipitate out as a solid.
-
Salt Formation: Since hydrazinopyridines are basic, you can often form a crystalline salt by treating the oily free base with an acid (e.g., HCl, HBr, or a sulfonic acid).[14] The resulting salt may be a stable, crystalline solid that is easier to handle and purify by recrystallization.
-
Experimental Protocol: Flash Column Chromatography of an Oily Hydrazinopyridine Derivative
This protocol provides a step-by-step guide for the purification of a moderately polar, oily hydrazinopyridine derivative using flash column chromatography.
Materials:
-
Crude oily hydrazinopyridine derivative
-
Silica gel (flash chromatography grade)
-
Solvents for mobile phase (e.g., hexane, ethyl acetate, dichloromethane, methanol)
-
Triethylamine (TEA) (optional, if needed for deactivation)
-
Glass column with a stopcock
-
Sand
-
Cotton or glass wool
-
Collection tubes or flasks
-
TLC plates, chamber, and UV lamp
Step-by-Step Methodology:
-
Solvent System Selection (TLC):
-
Dissolve a small amount of your crude oil in a suitable solvent.
-
Spot the solution on a TLC plate and develop it in various solvent systems of increasing polarity (e.g., start with 20% ethyl acetate in hexane and gradually increase the ethyl acetate concentration).
-
If streaking is observed, add 0.5% TEA to the mobile phase and re-run the TLC.
-
The ideal solvent system will give your desired compound an Rf value of approximately 0.2-0.3 and good separation from impurities.[9][10]
-
-
Column Packing:
-
Place a small plug of cotton or glass wool at the bottom of the column.[10]
-
Add a thin layer of sand (about 1 cm).[10]
-
Fill the column with your chosen initial mobile phase.
-
In a separate beaker, create a slurry of silica gel in the mobile phase. The amount of silica should be about 30-50 times the weight of your crude sample for an easy separation.[10]
-
Carefully pour the slurry into the column, ensuring no air bubbles are trapped.
-
Gently tap the column to help the silica pack evenly.
-
Once the silica has settled, add another thin layer of sand on top to protect the surface.[10]
-
Drain the solvent until the level is just at the top of the sand layer. Do not let the column run dry.
-
-
Sample Loading (Dry Loading Recommended):
-
Dissolve your crude oil in a minimal amount of a volatile solvent (e.g., dichloromethane).
-
Add a small amount of silica gel (approximately 2-3 times the weight of your crude oil) and mix well.
-
Remove the solvent by rotary evaporation until you have a dry, free-flowing powder.
-
Carefully add this powder to the top of the packed column.
-
-
Elution and Fraction Collection:
-
Carefully add your mobile phase to the column.
-
Apply gentle air pressure to the top of the column to achieve a steady flow rate.
-
Begin collecting fractions in test tubes or flasks.
-
Monitor the separation by TLC. Spot every few fractions on a TLC plate to identify which fractions contain your pure product.
-
If your impurities are much more or less polar than your product, you can use a gradient elution by gradually increasing the polarity of the mobile phase to speed up the process.[9][10]
-
-
Product Isolation:
-
Combine the pure fractions containing your desired compound.
-
Remove the solvent using a rotary evaporator.
-
Dry the resulting oil under high vacuum to remove any residual solvent.
-
Visualization of Purification Workflow
The following diagram illustrates a decision-making workflow for selecting the appropriate purification method for an oily hydrazinopyridine derivative.
Caption: A decision-making workflow for purifying oily hydrazinopyridine derivatives.
References
-
MIT OpenCourseWare. (n.d.). 8.9 - Flash Column Chromatography Guide. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Purification: Troubleshooting Flash Column Chromatography. Retrieved from [Link]
-
BYJU'S. (2019, October 16). Methods of purification of organic compounds. Retrieved from [Link]
-
Membrane Solutions. (n.d.). Flash Column Chromatography Guide. Retrieved from [Link]
-
CK-12 Foundation. (2025, November 18). Methods of Purification of Organic Compounds. Retrieved from [Link]
-
LookChem. (n.d.). Purification of Pyridine - Chempedia. Retrieved from [Link]
-
Hawach. (2025, February 11). Preparation Instruction of Flash Column. Retrieved from [Link]
-
NCERT. (n.d.). 8.8 Methods of Purification of Organic Compounds | NCERT 11 Chemistry. Retrieved from [Link]
-
PHYSICS DEPARTMENT & CHEMISTRY DEPARTMENT. (2023, July 4). Purification of Organic Compounds: from Crude Product to Purity. Retrieved from [Link]
-
Quora. (2016, June 12). What are the different methods of purification of organic compounds? Retrieved from [Link]
-
MDPI. (2021, November 12). Removal of Pyridine, Quinoline, and Aniline from Oil by Extraction with Aqueous Solution of (Hydroxy)quinolinium and Benzothiazolium Ionic Liquids in Various Ways. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Tips for Flash Column Chromatography. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Oily/Foaming Compounds. Retrieved from [Link]
-
PubMed. (2007). Separation of pyridine derivatives from synthetic mixtures by pH-zone-refining counter-current chromatography. Retrieved from [Link]
- Google Patents. (n.d.). CN106588758B - Synthesis process of 2-hydrazinopyridine derivative.
-
ResearchGate. (2018, April 25). For highly polar compound, how to do the purification? Is it first to be purified by normal column and then by reverse phase or by size exclusion? Retrieved from [Link]
- Google Patents. (n.d.). KR101652750B1 - Purification method of pyridine and pyridine derivatives.
- Google Patents. (n.d.). CN106588758A - Synthetic process for 2-hydrazinylpyridine derivative.
-
Biotage. (2023, January 30). Very polar compound purification using aqueous normal-phase flash column chromatography. Retrieved from [Link]
-
Reddit. (2023, January 7). Purification of strong polar and basic compounds. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Synthesis and characterization of 2,6-bis-hydrazinopyridine, and its conversion to 2,6-bis-pyrazolylpyridines. Retrieved from [Link]
-
ResearchGate. (2024, February 29). Exploring two distinct crystallization pathways of pyridinoyl-hydrazone derivatives of isosteviol: true and pseudosymmetric homochiral motifs. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Exploring two distinct crystallization pathways of pyridinoyl-hydrazone derivatives of isosteviol: true and pseudosymmetric homochiral motifs. Retrieved from [Link]
-
ResearchGate. (n.d.). Ayoub EL-MRABET | Researcher | Ph.D in Organic and Medicinal Chemistry | Sidi Mohamed Ben Abdellah University, Fès | fst. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Tips & Tricks [chem.rochester.edu]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Purification [chem.rochester.edu]
- 5. researchgate.net [researchgate.net]
- 6. biotage.com [biotage.com]
- 7. Purification of Pyridine - Chempedia - LookChem [lookchem.com]
- 8. benchchem.com [benchchem.com]
- 9. ocw.mit.edu [ocw.mit.edu]
- 10. Flash Column Chromatography Guide - Membrane Solutions [membrane-solutions.com]
- 11. Preparation Instruction of Flash Column - Hawach [hawachhplccolumn.com]
- 12. byjus.com [byjus.com]
- 13. CK12-Foundation [flexbooks.ck12.org]
- 14. researchgate.net [researchgate.net]
Optimizing yield of hydrazine coupling on electron-deficient pyridines
Technical Support Center: Optimizing Hydrazine Coupling on Electron-Deficient Pyridines
Topic: . Audience: Researchers, Process Chemists, and Drug Development Scientists. Format: Technical Support Q&A and Troubleshooting Guide.
Welcome & Scope
Welcome to the Technical Support Center for Pyridine Functionalization. This guide addresses the nucleophilic aromatic substitution (
The Challenge: While hydrazine is a potent nucleophile, reactions with halopyridines often suffer from:
-
Bis-coupling: Formation of symmetrical
dimers. -
Regioselectivity issues: In substrates with multiple leaving groups (e.g., 2,4-dichloropyridine).
-
Hydrodehalogenation: Unwanted reduction of the halide to a hydride.
-
Isolation difficulties: The amphoteric and polar nature of pyridyl hydrazines complicates extraction.
Core Protocols
Method A: Standard (Nucleophilic Aromatic Substitution)
Best for: Highly activated substrates (2-F, 4-F, 2-Cl, 4-Cl pyridines) with no competing leaving groups.
| Parameter | Recommendation | Rationale |
| Stoichiometry | 5.0 – 10.0 equiv. Hydrazine Hydrate | High excess is critical to statistically favor mono-substitution ( |
| Solvent | Ethanol, Isopropanol, or Dioxane | Protic solvents can assist |
| Concentration | 0.5 M – 1.0 M | Moderate concentration balances rate vs. thermal control. |
| Temperature | Reflux (80–100 °C) for Chlorides; RT for Fluorides | Fluorides are significantly more reactive in |
Method B: Palladium-Catalyzed Cross-Coupling (Buchwald-Hartwig Type)
Best for: Deactivated substrates (3-chloropyridine), sterically hindered sites, or when
| Parameter | Recommendation | Rationale |
| Catalyst | Pd(dppf)Cl₂ or [Pd(cinnamyl)Cl]₂ / Josiphos | Bidentate ligands prevent the formation of stable Pd-hydrazine resting states that inhibit turnover. |
| Base | Weaker bases reduce background hydrodehalogenation compared to alkoxides ( | |
| Solvent | Toluene or DME | Non-protic solvents are preferred for Pd-catalysis to prevent solvolysis or catalyst deactivation. |
Decision Matrix & Workflow
Caption: Decision tree for selecting between classical S_NAr and Pd-catalyzed methodologies based on substrate activation.
Troubleshooting Guide (FAQs)
Q1: I am observing a significant amount of the dimer (bis-pyridyl hydrazine). How do I stop this?
Diagnosis: The mono-product (
-
Increase Equivalents: Move from 3 equiv. to 10–20 equiv. of hydrazine hydrate.
-
Reverse Addition: Add the pyridine solution dropwise into a refluxing solution of hydrazine. This ensures the concentration of hydrazine relative to substrate is always maximized.
Q2: My reaction shows conversion, but I cannot isolate the product from the aqueous layer.
Diagnosis: Pyridyl hydrazines are amphoteric. At low pH, the pyridine nitrogen is protonated; at neutral pH, they can still be highly polar and water-soluble. Solution:
-
Evaporation: First, remove excess hydrazine and ethanol via rotary evaporation (use a bleach trap for hydrazine vapors).
-
Salting Out: Saturate the aqueous residue with NaCl.
-
pH Swing: Adjust pH to ~9–10 using
. -
Solvent Switch: Extract with 2-MeTHF or DCM/Isopropanol (9:1) . Standard ether/EtOAc often fails for polar pyridines.
Q3: I see the starting material disappearing, but the mass spec shows [M-Cl+H] (Dehalogenation) instead of [M-Cl+N2H3].
Diagnosis: Hydrodehalogenation. Hydrazine is a reducing agent.[1][2] This side reaction is catalyzed by trace metals (Cu, Fe) or the Pd catalyst itself. Solution:
-
For S_NAr: Check solvent purity. Trace metals in lower-grade solvents can catalyze reduction. Add a radical scavenger (e.g., 10 mol% galvinoxyl) if a radical mechanism is suspected, though this is rare in simple S_NAr.
-
For Pd-Catalysis: Lower the temperature. Switch to a catalyst system prone to faster reductive elimination (e.g., ligands with smaller bite angles or bulky monophosphines like BrettPhos ).
Q4: My substrate is 2,4-dichloropyridine. Which chlorine will react?
Analysis:
-
C4 Position: Generally more reactive in
due to the para-quinoid resonance contribution, which is energetically more favorable than the ortho-quinoid form at C2. -
C2 Position: Can be activated by specific coordination, but usually secondary. Outcome: You will likely get a mixture favoring C4 substitution (
ratio). Fix: If regioselectivity is poor, consider using 2-chloro-4-fluoropyridine (F reacts much faster than Cl) to lock selectivity at C4, or 2-bromo-4-chloropyridine (Br reacts faster than Cl) to favor C2/C4 differentiation depending on conditions.
Mechanistic & Troubleshooting Logic
Caption: Diagnostic workflow for identifying and resolving common failure modes in hydrazine coupling.
Safety & Handling
-
Toxicity: Hydrazine is a suspected human carcinogen and highly toxic.[3] Handle only in a fume hood.
-
Instability: Anhydrous hydrazine is potentially explosive.[4] Use Hydrazine Monohydrate (64% or 80% solution) whenever possible.
-
Waste: Quench excess hydrazine with dilute bleach (sodium hypochlorite) slowly in an ice bath before disposal.
References
-
Lundgren, R. J., & Stradiotto, M. (2010). Palladium-Catalyzed Cross-Coupling of Aryl Chlorides and Tosylates with Hydrazine. Angewandte Chemie International Edition, 49(46), 8686–8690.
-
DeAngelis, A., Wang, D. H., & Buchwald, S. L. (2013). Mild and Rapid Pd-Catalyzed Cross-Coupling with Hydrazine in Continuous Flow. Angewandte Chemie International Edition, 52(12), 3434–3437.
- Hogan, A.-M. L., & O'Shea, D. F. (2006). Nucleophilic substitution of 2,4-dichloropyridine: A regioselectivity study. Journal of Organic Chemistry.
-
Organic Syntheses. (2013). Synthesis of (E)-4-Chloro-2-(2-(2-chlorobenzylidene)hydrazinyl)pyridine. Org.[5][6] Synth. 90, 287.[4]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. dergipark.org.tr [dergipark.org.tr]
- 3. BIOTRANSFORMATION OF HYDRAZINE DERVATIVES IN THE MECHANISM OF TOXICITY - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Hydrazine - Wikipedia [en.wikipedia.org]
Technical Support Center: Troubleshooting 3-Bromo-5-tert-butylpyridine Hydrazination
Ticket ID: #PYR-HYD-003 Status: Open Subject: Low conversion in cross-coupling of 3-bromo-5-tert-butylpyridine with hydrazine. Assigned Specialist: Senior Application Scientist, Process Chemistry Division.
Diagnostic & Root Cause Analysis
Before altering your protocol, you must understand why this specific substrate is failing. You are dealing with a "perfect storm" of electronic deactivation and catalyst poisoning.
The Substrate Problem
-
Electronic Deactivation: The pyridine ring is electron-deficient, but the 3-position is the least reactive site for Nucleophilic Aromatic Substitution (SNAr) because the negative charge in the Meisenheimer intermediate cannot be delocalized onto the ring nitrogen.
-
The tert-Butyl Effect: The tert-butyl group at position 5 is an electron-donating group (EDG) via induction. This makes the ring more electron-rich than unsubstituted pyridine, further deactivating it toward nucleophilic attack.
-
Catalyst Poisoning: In Palladium-catalyzed pathways, the pyridine nitrogen is a strong ligand that can displace phosphines, shutting down the catalytic cycle (formation of "Pd-black"). Furthermore, free hydrazine is a potent reducing agent that can reduce Pd(II) to inactive Pd(0) aggregates before the cycle completes.
Troubleshooting Guides (Method-Specific)
Method A: Palladium-Catalyzed Buchwald-Hartwig (Recommended)
Current Standard for unactivated pyridines.
User Question: I am using Pd(OAc)₂ and PPh₃, but the reaction turns black instantly and yields are <10%.
Technical Response: Triphenylphosphine (PPh₃) is insufficient for this substrate. You need a bulky, electron-rich ligand to facilitate oxidative addition into the electron-rich C-Br bond and prevent the pyridine nitrogen from binding to the metal center.
Optimized Protocol:
| Component | Recommendation | Function |
|---|---|---|
| Catalyst Source | Pd₂(dba)₃ or Pd(OAc)₂ | Pre-catalyst. |
| Ligand | BrettPhos or BINAP | Bulky, bidentate (BINAP) or dialkylbiaryl (BrettPhos) ligands prevent catalyst poisoning. |
| Base | Cs₂CO₃ or NaOtBu | Strong base required for deprotonation. |
| Solvent | Toluene or 1,4-Dioxane | Non-coordinating solvents are essential. |
| Temperature | 80–100 °C | Required for oxidative addition. |
Critical Step: Do not add free hydrazine immediately if using unstable catalysts. Consider flow chemistry or slow addition to keep hydrazine concentration low relative to the catalyst.
Method B: The Surrogate Strategy (The "Fix-All" Solution)
Use when direct hydrazine coupling fails repeatedly.
User Question: Direct hydrazine coupling is messy. Is there a cleaner alternative?
Technical Response: Yes. Switch to Benzophenone Hydrazone .[1] This masks the reducing nature of hydrazine and prevents catalyst poisoning. The resulting intermediate is easily hydrolyzed to your desired hydrazine product.
Step-by-Step Protocol:
-
Coupling:
-
React 3-bromo-5-tert-butylpyridine (1.0 eq) with Benzophenone Hydrazone (1.1 eq).
-
Catalyst: Pd(OAc)₂ (1-2 mol%) + BINAP (2-3 mol%).
-
Base: NaOtBu (1.4 eq).
-
Solvent: Toluene, 100 °C, 12-16 h.
-
Result: Formation of the hydrazone intermediate (usually quantitative).
-
-
Hydrolysis:
-
Treat the intermediate with aqueous HCl (2M) in THF/Water or Ethanol at reflux for 2-4 hours.
-
The benzophenone byproduct precipitates or is extracted with ether; the product remains in the aqueous phase as the hydrochloride salt.
-
Method C: SNAr (The "Brute Force" Approach)
Only recommended if metal catalysis is strictly prohibited.
User Question: Can I just reflux this in ethanol with hydrazine hydrate?
Technical Response: No. The 3-position is electronically "invisible" to SNAr under standard conditions. The tert-butyl group makes it even harder.
-
Why it fails: Ethanol reflux (~78°C) provides insufficient energy to overcome the activation barrier.
-
How to force it: You must use high-boiling solvents (e.g., n-Butanol or Ethylene Glycol) at 130–150 °C in a sealed tube.
-
Warning: At these temperatures, the tert-butyl group may undergo elimination or rearrangement, and hydrazine decomposition is rapid. Expect yields <30%.[2][3]
Decision Logic & Visualization
The following diagram illustrates the logical flow for selecting the correct synthetic pathway based on your lab's constraints and results.
Figure 1: Troubleshooting decision tree for pyridine hydrazination. Note the convergence on the Surrogate Strategy for difficult substrates.
Comparative Data Table
| Feature | SNAr (Thermal) | Pd-Cat (Direct Hydrazine) | Pd-Cat (Benzophenone Hydrazone) |
| Reaction Temp | >140 °C (High) | 80–100 °C | 80–100 °C |
| Typical Yield | < 15% (Poor) | 30–50% (Variable) | 85–95% (Excellent) |
| Catalyst Load | None | 5–10 mol% | 1–3 mol% |
| Main Failure Mode | No reaction / Tarring | Catalyst reduction (Pd black) | Hydrolysis step incomplete |
| Scalability | Dangerous (Pressure) | Moderate | High |
References
-
Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. (Standard mechanistic overview of Pd-catalyzed amination). Link
-
Surrogate Strategy: Wagaw, S., Yang, B. H., & Buchwald, S. L. (1998). A Palladium-Catalyzed Method for the Preparation of Aryl Hydrazines.[4] Journal of the American Chemical Society. (Establishes Benzophenone Hydrazone as a superior nucleophile). Link
-
Ligand Selection: Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition. (Details why BrettPhos/XPhos work for difficult substrates). Link
-
SNAr Limitations: BenchChem Technical Support. Nucleophilic Aromatic Substitution (SNAr) on Pyridines.[2][5][6] (Explains the lack of reactivity at the 3-position). Link
Sources
Stability of 3-(tert-butyl)-5-hydrazinylpyridine free base vs hydrochloride salt
Welcome to the technical support center for 3-(tert-butyl)-5-hydrazinylpyridine and its hydrochloride salt. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for common issues encountered during experimentation. As Senior Application Scientists, we have compiled this information based on established chemical principles and field-proven insights to ensure the integrity and success of your research.
Stability of 3-(tert-butyl)-5-hydrazinylpyridine: Free Base vs. Hydrochloride Salt
The choice between using a free base or a salt form of a compound is a critical decision in drug development and research, directly impacting its stability, solubility, and handling properties. This guide will delve into the nuances of the stability of 3-(tert-butyl)-5-hydrazinylpyridine in its free base and hydrochloride salt forms.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for 3-(tert-butyl)-5-hydrazinylpyridine?
A1: The primary stability concern for 3-(tert-butyl)-5-hydrazinylpyridine, like many hydrazine derivatives, is its susceptibility to oxidation.[1][2] The hydrazine moiety (-NHNH2) is a strong reducing agent and can be readily oxidized by atmospheric oxygen, metal ions, and other oxidizing agents.[1][3] This degradation can lead to the formation of impurities and a decrease in the potency of the compound. Additionally, the pyridine ring can also be subject to certain degradation pathways, although the hydrazine group is generally more reactive.
Q2: Which form is more stable, the free base or the hydrochloride salt?
A2: The hydrochloride salt of 3-(tert-butyl)-5-hydrazinylpyridine is generally more stable than the free base. The formation of the hydrochloride salt involves the protonation of one or both of the basic nitrogen atoms of the hydrazine group and/or the pyridine ring. This protonation reduces the electron density on the nitrogen atoms, making the hydrazine group less susceptible to oxidation. Salt formation is a common strategy to enhance the stability of basic drug substances.[4]
Q3: What are the typical degradation products of 3-(tert-butyl)-5-hydrazinylpyridine?
A3: The degradation of 3-(tert-butyl)-5-hydrazinylpyridine, primarily through oxidation, can lead to a variety of products. The initial step is often the formation of a diazene intermediate, which can then undergo further reactions to form products such as 3-(tert-butyl)-5-iodopyridine (if iodine is present), or it could potentially lead to the formation of nitrogen gas and the corresponding pyridine derivative without the hydrazine group.[5] In the presence of other reactants, various condensation products can also be formed.
Q4: How should I store the free base and the hydrochloride salt to ensure maximum stability?
A4: Both forms should be stored in well-sealed containers in a cool, dry, and dark place. An inert atmosphere (e.g., nitrogen or argon) is highly recommended for long-term storage of the free base to minimize oxidation. The hydrochloride salt is less sensitive to air but should still be protected from moisture due to its potential hygroscopicity. For general guidance on handling hydrazine compounds, it is recommended to keep them away from heat, sparks, and incompatible substances like strong oxidizing agents.
Q5: How does pH affect the stability of solutions of 3-(tert-butyl)-5-hydrazinylpyridine?
A5: The stability of 3-(tert-butyl)-5-hydrazinylpyridine in solution is significantly influenced by pH. Hydrazines are generally more stable in acidic conditions and less stable in neutral or alkaline conditions where oxidation is more rapid.[1] Therefore, solutions of the hydrochloride salt, which will be acidic, are expected to be more stable than solutions of the free base.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Rapid discoloration of the solid compound (e.g., turning yellow or brown) | Oxidation of the hydrazine moiety in the free base form. | Store the compound under an inert atmosphere (nitrogen or argon). Consider using the more stable hydrochloride salt for your experiments. |
| Unexpected peaks in HPLC analysis of a freshly prepared solution. | Degradation of the compound during sample preparation or analysis. | Use a diluent with a low pH (e.g., acidic mobile phase) to prepare your sample. Ensure your HPLC method is stability-indicating. |
| Poor solubility of the free base in aqueous buffers. | The free base is a neutral molecule with lower aqueous solubility. | Use the hydrochloride salt, which is expected to have higher aqueous solubility, especially at lower pH.[4] Alternatively, a co-solvent may be used, but its compatibility should be verified. |
| Inconsistent results in biological assays. | Degradation of the compound in the assay medium. | Assess the stability of the compound in your specific assay buffer and conditions. Consider preparing fresh solutions immediately before use. |
| Precipitation of the compound from a solution upon pH adjustment. | Exceeding the solubility limit of the free base as the pH is raised. | Determine the pH-solubility profile of your compound. Maintain the pH of your solution within a range where the compound is sufficiently soluble. |
Comparative Stability Overview
| Property | 3-(tert-butyl)-5-hydrazinylpyridine Free Base | 3-(tert-butyl)-5-hydrazinylpyridine Hydrochloride Salt |
| Chemical Stability | Less stable, prone to oxidation. | More stable due to protonation of the basic centers. |
| Physical Stability | Generally a crystalline solid. | May be hygroscopic, requiring careful handling to avoid moisture uptake. |
| Handling | Requires storage under an inert atmosphere for long-term stability. | Easier to handle in air, but should be protected from moisture. |
| Aqueous Solubility | Lower, especially at neutral and high pH. | Higher, particularly in acidic to neutral pH ranges. |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a forced degradation study to investigate the stability of 3-(tert-butyl)-5-hydrazinylpyridine hydrochloride under various stress conditions, as recommended by ICH guidelines.[6]
Objective: To identify potential degradation products and pathways.
Materials:
-
3-(tert-butyl)-5-hydrazinylpyridine hydrochloride
-
1 M Hydrochloric Acid (HCl)
-
1 M Sodium Hydroxide (NaOH)
-
3% Hydrogen Peroxide (H2O2)
-
Methanol
-
Water (HPLC grade)
-
HPLC system with a UV detector
-
C18 HPLC column (e.g., 250 x 4.6 mm, 5 µm)
Procedure:
-
Acid Hydrolysis: Dissolve 10 mg of the compound in 10 mL of 1 M HCl. Heat at 80°C for 2 hours. Cool, neutralize with 1 M NaOH, and dilute with mobile phase to a suitable concentration for HPLC analysis.
-
Base Hydrolysis: Dissolve 10 mg of the compound in 10 mL of 1 M NaOH. Heat at 80°C for 2 hours. Cool, neutralize with 1 M HCl, and dilute with mobile phase.
-
Oxidative Degradation: Dissolve 10 mg of the compound in 10 mL of 3% H2O2. Keep at room temperature for 24 hours. Dilute with mobile phase.
-
Thermal Degradation: Place 10 mg of the solid compound in an oven at 105°C for 24 hours. Cool and dissolve in the mobile phase.
-
Photostability: Expose 10 mg of the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter. Dissolve in the mobile phase.
-
Control Sample: Prepare a solution of the unstressed compound in the mobile phase at the same concentration as the stressed samples.
-
HPLC Analysis: Analyze all samples by a validated stability-indicating HPLC method.
Protocol 2: Stability-Indicating HPLC Method
Objective: To develop an HPLC method capable of separating the parent compound from its degradation products.
Chromatographic Conditions (Example):
-
Column: C18, 250 x 4.6 mm, 5 µm
-
Mobile Phase: A: 0.1% Trifluoroacetic acid in water; B: Acetonitrile
-
Gradient: 5% B to 95% B over 20 minutes
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
Visualizations
Chemical Structures
Caption: Chemical structures of the free base and hydrochloride salt.
Stability Comparison Workflow
Caption: Decision workflow for selecting the appropriate form based on stability.
Forced Degradation Experimental Workflow
Caption: Workflow for conducting a forced degradation study.
References
-
usafa-tr-97-01 al/oe-1997-0050 the chemical and biochemical degradation of hydrazine - SciSpace. (n.d.). Retrieved from [Link]
-
Forced Degradation Studies. (2016). MedCrave online. Retrieved from [Link]
-
Decompostion of Hydrazine in Aqueous Solutions. (2016). ResearchGate. Retrieved from [Link]
-
POTENTIAL FOR HUMAN EXPOSURE - Toxicological Profile for Hydrazines - NCBI. (n.d.). Retrieved from [Link]
-
Green Oxidation of Aromatic Hydrazide Derivatives Using an Oxoammonium Salt. (2024). ODU Digital Commons. Retrieved from [Link]
-
Hydrazine Derivatives as C-Centered Radical Precursors for C-C Bond Formation Reactions. (2025). Retrieved from [Link]
-
High-Performance Liquid Chromatography (HPLC) Stability Indicating Method Development. (n.d.). Retrieved from [Link]
-
stability-indicating rp-hplc method: Topics by Science.gov. (n.d.). Retrieved from [Link]
-
Product Class 7: Hydrazines and Hydrazinium Salts. (n.d.). Retrieved from [Link]
-
Hydrazide derivatives produce active oxygen species as hydrazine. (n.d.). PubMed. Retrieved from [Link]
-
THERMAL DECOMPOSITION OF HYDRAZINE - NASA Technical Reports Server (NTRS). (n.d.). Retrieved from [Link]
-
development and validation of stability indicating rp- hplc method for simultaneous estimation of - PHARMACEUTICAL SCIENCES. (n.d.). Retrieved from [Link]
-
2278-6074 - Stability Indicating HPLC Method Development and Validation. (n.d.). SciSpace. Retrieved from [Link]
-
Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. (n.d.). LCGC International. Retrieved from [Link]
-
Hydrazine and Its Derivatives. (n.d.). ResearchGate. Retrieved from [Link]
-
Hydrazine - Sciencemadness Wiki. (n.d.). Retrieved from [Link]
-
Hydralazine Hydrochloride. (n.d.). PubChem. Retrieved from [Link]
-
Hydrazine sulfate - Sciencemadness Wiki. (n.d.). Retrieved from [Link]
-
Raschig synthesis of hydrazine: The stability of chloramine in the reaction solution. (2025). Retrieved from [Link]
-
Hydrazine Hydrochloride Derivatives Balance Precursor Coordination in Tin‐Based Perovskite Solutions. (2026). ResearchGate. Retrieved from [Link]
-
Hydrazine and Hydrazine Sulfate - 15th Report on Carcinogens - NCBI Bookshelf. (n.d.). Retrieved from [Link]
-
Hydrogen peroxide - Wikipedia. (n.d.). Retrieved from [Link]
-
Ammonia - Wikipedia. (n.d.). Retrieved from [Link]
-
Hydrochloride vs Base: The Guide to API Forms in Pharmaceuticals. (2023). Pharmaoffer.com. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Hydrazide derivatives produce active oxygen species as hydrazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pharmaoffer.com [pharmaoffer.com]
- 5. Hydrazine Derivatives as C-Centered Radical Precursors for C-C Bond Formation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Forced Degradation Studies - MedCrave online [medcraveonline.com]
Technical Support Center: Navigating Solubility Challenges of Tert-Butyl Pyridine Intermediates
Welcome to the Technical Support Center for tert-butyl pyridine intermediates. This resource is designed for researchers, scientists, and professionals in drug development who are encountering solubility challenges with this important class of compounds. The unique combination of the polar pyridine ring and the bulky, non-polar tert-butyl group can present significant hurdles in achieving desired concentrations in various solvent systems. This guide provides in-depth troubleshooting advice, detailed experimental protocols, and a comprehensive FAQ section to help you overcome these obstacles and advance your research.
Understanding the Challenge: The Dichotomy of Tert-Butyl Pyridines
Tert-butyl pyridine intermediates are valuable building blocks in medicinal chemistry and materials science. However, their molecular structure creates a delicate balance between polar and non-polar characteristics, which directly impacts their solubility. The pyridine nitrogen offers a site for hydrogen bonding and protonation, favoring polar solvents. Conversely, the large, hydrophobic tert-butyl group enhances solubility in non-polar organic solvents. The position of the tert-butyl group(s) on the pyridine ring further complicates this behavior, leading to a range of solubilities across different isomers.
Frequently Asked Questions (FAQs)
Q1: Why is my tert-butyl pyridine intermediate insoluble in a solvent where it is expected to dissolve?
A: Several factors could be at play. Firstly, ensure the purity of your intermediate, as impurities from the synthesis can drastically alter solubility. Secondly, the quality of your solvent is crucial; even small amounts of water in a non-polar solvent can cause a hydrophobic compound to precipitate. Finally, consider that dissolution can be slow; ensure you have allowed sufficient time and agitation for the compound to dissolve, potentially with gentle heating.[1]
Q2: Can I predict the solubility of my tert-butyl pyridine intermediate?
A: While precise prediction is complex, the "like dissolves like" principle is a good starting point. The presence of the nonpolar phenyl and tert-butyl groups generally enhances its solubility in nonpolar organic solvents, while the nitrogen atom in the pyridine ring allows for some interaction with polar solvents.[1] For a more quantitative estimation, computational tools that calculate parameters like logP can provide valuable insights.
Q3: Does the position of the tert-butyl group matter for solubility?
A: Absolutely. The position of the tert-butyl group influences the molecule's overall polarity and its ability to participate in intermolecular interactions. For instance, a tert-butyl group at the 4-position has a significant electron-donating effect on the nitrogen atom, increasing its basicity compared to a butyl group at the 3-position.[2] This can affect its solubility in acidic aqueous solutions. Steric hindrance from groups at the 2- and 6-positions can also impact how the molecule interacts with solvent molecules.[3]
Q4: What are the first steps I should take when facing a solubility issue?
A: Start with the basics:
-
Verify Purity: Use techniques like NMR, GC, or HPLC to confirm the purity of your intermediate.
-
Use High-Quality Solvents: Ensure your solvents are anhydrous and of high purity.
-
Apply Gentle Heat and Agitation: Warming the mixture and ensuring vigorous stirring can often overcome kinetic barriers to dissolution.
-
Attempt a Small-Scale Solvent Screen: Test the solubility in a range of solvents with varying polarities to identify a suitable system.
Troubleshooting Guides
This section provides detailed, question-and-answer formatted guides to address specific solubility problems you may encounter during your experiments.
Guide 1: Poor Solubility in Common Organic Solvents
Question: My tert-butyl pyridine intermediate shows poor solubility in common laboratory solvents like hexanes, ethyl acetate, and dichloromethane, hindering my reaction setup. What can I do?
Underlying Principles: Poor solubility in a range of organic solvents suggests that the intermolecular forces within the crystal lattice of your solid intermediate are stronger than the forces of interaction with the solvent molecules. This can be due to strong π-π stacking of the pyridine rings or other crystal packing effects. The bulky tert-butyl group can disrupt crystal packing, which may improve solubility.[4]
Caption: Workflow for addressing poor solubility in organic solvents.
Protocol 1.1: Systematic Solvent Screening
-
Preparation: In separate small vials, place a few milligrams of your tert-butyl pyridine intermediate.
-
Solvent Addition: To each vial, add a small, measured volume (e.g., 0.5 mL) of a different solvent. Cover a range of polarities:
-
Non-polar: Heptane, Toluene
-
Moderately Polar: Dichloromethane (DCM), Diethyl Ether, Ethyl Acetate (EtOAc)
-
Polar Aprotic: Tetrahydrofuran (THF), Acetonitrile (MeCN), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)
-
Polar Protic: Isopropanol (IPA), Ethanol (EtOH), Methanol (MeOH)
-
-
Observation: Observe the solubility at room temperature with agitation.
-
Heating: If insoluble at room temperature, gently warm the vials and observe any changes.
-
Documentation: Record your observations in a table to identify the most promising solvents.
Protocol 1.2: Co-solvent System Development
A co-solvent can disrupt the crystal lattice and improve solvation by providing a mixture of polar and non-polar interactions.[5]
-
Initial Dissolution: Dissolve your compound in a minimal amount of a "good" solvent in which it is sparingly soluble (e.g., DCM or THF).
-
Co-solvent Titration: Slowly add a "better" solvent (a more polar or non-polar solvent, depending on the initial solvent) in which the compound is expected to be more soluble, while stirring vigorously.
-
Observe for Clarity: Continue adding the co-solvent until the solution becomes clear.
-
Optimization: Experiment with different ratios of the two solvents to find the optimal mixture for your desired concentration.
Data Presentation: Solubility of Tert-Butyl Pyridine Derivatives in Common Solvents
| Compound | Solvent | Solubility (g/L) at 25°C |
| 4-tert-Butylpyridine | Ethanol | 134.49[6] |
| Methanol | 152.82[6] | |
| Isopropanol | 85.46[6] | |
| 2,6-Di-tert-butyl-4-methylpyridine | Water | Sparingly soluble at pH > 7, soluble at pH 1[1] |
| Ethanol, Acetic Acid, Diethyl Ether, Acetone | Soluble[1] | |
| 2,6-Di-tert-butylpyridine | Water | Immiscible[7] |
| Alcohol, Acetone, Hexane | Miscible[7] |
This table summarizes available solubility data. Experimental verification for your specific intermediate is recommended.
Guide 2: Insolubility in Aqueous Media
Question: My tert-butyl pyridine intermediate is insoluble in water or aqueous buffers, which is problematic for my biological assay or downstream aqueous reaction. How can I improve its aqueous solubility?
Underlying Principles: The insolubility of tert-butyl pyridine intermediates in water is primarily due to the hydrophobic nature of the tert-butyl group and the pyridine ring. However, the basic nitrogen atom of the pyridine ring can be protonated in acidic conditions to form a more polar, water-soluble pyridinium salt.
Caption: Workflow for improving aqueous solubility.
Protocol 2.1: pH Adjustment for Solubilization
-
Suspension: Suspend a known amount of your tert-butyl pyridine intermediate in water or the desired aqueous buffer.
-
Acidification: Slowly add a dilute aqueous acid (e.g., 1 M HCl or 1 M citric acid) dropwise while monitoring the pH and observing for dissolution.
-
Target pH: Continue adding acid until the solid dissolves completely. The final pH should ideally be 1-2 units below the pKa of the pyridine's conjugate acid. For many pyridines, a pH between 1 and 4 is effective.[1]
-
Stability Check: Ensure your compound is stable at the final pH for the duration of your experiment.
Protocol 2.2: Utilizing Aqueous Co-solvent Systems
If pH adjustment alone is insufficient or not feasible due to compound stability, a water-miscible organic co-solvent can be used to increase solubility.[5]
-
Initial Dissolution: Dissolve your intermediate in a minimal amount of a water-miscible organic solvent such as ethanol, DMSO, or PEG 400.
-
Aqueous Titration: Slowly add water or your aqueous buffer to the organic solution while stirring.
-
Observe for Precipitation: Monitor for any signs of precipitation. If the solution remains clear at your target concentration, you have a viable co-solvent system.
-
Optimization: The final concentration of the organic co-solvent should be kept as low as possible, especially for biological applications.
Guide 3: Crystallization and Purification Issues
Question: I am struggling with the crystallization of my tert-butyl pyridine intermediate. It either "oils out," crashes out of solution too quickly, or the resulting crystals are of poor purity. How can I troubleshoot this?
Underlying Principles: Crystallization is a delicate equilibrium between solubility and insolubility. "Oiling out" occurs when the compound comes out of solution at a temperature above its melting point, often due to a high concentration or rapid cooling. Crashing out of solution leads to the inclusion of impurities in the crystal lattice.[6] The choice of solvent or solvent system is critical for obtaining high-quality crystals.
Caption: Troubleshooting common crystallization issues.
Protocol 3.1: Optimizing Crystallization by Slow Cooling
-
Dissolution: Dissolve your crude intermediate in a minimal amount of a suitable hot solvent.
-
Insulation: Place the flask in an insulated container (e.g., a beaker filled with hot sand or a Dewar flask) to slow the rate of cooling.
-
Gradual Cooling: Allow the solution to cool slowly to room temperature, and then transfer it to a refrigerator or freezer to maximize crystal yield.
Protocol 3.2: Using a Two-Solvent System for Crystallization
This method is useful when your compound is highly soluble in one solvent and poorly soluble in another.[8]
-
Dissolution: Dissolve your compound in a minimal amount of a "good" solvent at room temperature.
-
Induce Saturation: Slowly add a "poor" solvent (in which the compound is insoluble but miscible with the "good" solvent) until the solution becomes slightly cloudy.
-
Re-dissolution: Add a few drops of the "good" solvent until the solution becomes clear again.
-
Crystallization: Allow the solution to stand undisturbed. The slow evaporation of the more volatile solvent or slow cooling will induce the formation of crystals.
Common Impurities to Consider:
Impurities from the synthesis of tert-butyl pyridines can significantly impact solubility and crystallization. For example, in the synthesis of 2,6-di-tert-butyl-4-methylpyridine, an isomeric byproduct, 2,6-di-tert-butyl-4-neopentylpyridine, can be formed.[9] The presence of such structurally similar impurities can disrupt the crystal lattice and lead to "oiling out" or poor crystal formation. If you suspect the presence of such impurities, a chromatographic purification step prior to crystallization is highly recommended.
Analytical Techniques for Purity Assessment:
To ensure the purity of your tert-butyl pyridine intermediate, a combination of analytical techniques is recommended:
-
Gas Chromatography (GC): Excellent for volatile compounds and for detecting residual solvents.
-
High-Performance Liquid Chromatography (HPLC): A versatile technique for assessing the purity of a wide range of compounds and for quantifying impurities.
-
Quantitative Nuclear Magnetic Resonance (qNMR): Provides a direct measure of purity without the need for a reference standard of the analyte itself.[4]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying unknown impurities.[4]
By systematically applying the principles and protocols outlined in this guide, you will be well-equipped to tackle the solubility challenges associated with tert-butyl pyridine intermediates, leading to more efficient and successful research outcomes.
References
-
Scent.vn. 4-tert-Butylpyridine (CAS 3978-81-2): Odor profile, Properties, & IFRA compliance. [Link]
-
University of Rochester. Tips & Tricks: Recrystallization. [Link]
-
MDPI. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. [Link]
-
Chemistry LibreTexts. 3.6F: Troubleshooting. [Link]
-
ResearchGate. Poorly soluble drugs, co-solvent derivatives and degree of solubility enhancement. [Link]
-
Chromatography Forum. Organic pH modifier. [Link]
-
UCT Science. SOP: CRYSTALLIZATION. [Link]
-
ResearchGate. How can I adjust the pH of organic solvents? [Link]
-
ResearchGate. Application of Pharmaceutical Solvates In Drug Development. [Link]
-
At Tianming Pharmaceutical. Crystallization & Solid Form Challenges for Intermediates. [Link]
-
ResearchGate. Solvent design for trace removal of pyridines from aqueous streams using solvent impregnated resins. [Link]
-
PMC. Drug Solubility: Importance and Enhancement Techniques. [Link]
-
Wikipedia. 2,6-Di-tert-butylpyridine. [Link]
-
YouTube. Learn simple trick to change pH of dissolution medium while dissolution run is in progress. [Link]
-
PMC. Co-solvent Evaporation Method for Enhancement of Solubility and Dissolution Rate of Poorly Aqueous Soluble Drug Simvastatin: In vitro–In vivo Evaluation. [Link]
-
The Importance of Solubility for New Drug Molecules. [Link]
-
Solubility of Organic Compounds. [Link]
-
Kirk-Othmer Encyclopedia of Chemical Technology. PYRIDINE AND PYRIDINE DERIVATIVES Vol 20. [Link]
-
PubChem. 2,6-Di-tert-butylpyridine. [Link]
-
Chemical Communications (RSC Publishing). Synthesis of tert-butyl peresters from aldehydes by Bu4NI-catalyzed metal-free oxidation and its combination with the Kharasch–Sosnovsky reaction. [Link]
-
VALIDATION OF AN ANALYTICAL PROCEDURE с CONTROL OF RESIDUAL SOLVENTS IN PHARMACEUTICAL SUBSTANCE. [Link]
-
Semantic Scholar. Solvent-Interactive Transformations of Pharmaceutical Compounds. [Link]
-
PubChem. 2-tert-Butylpyridine. [Link]
-
MDPI. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. [Link]
-
Organic Syntheses Procedure. 2,6-DI-TERT-BUTYL-4-METHYLPYRIDINE. [Link]
-
HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. [Link]
-
YouTube. Synthesis of Tert-butyl Chloride via Subsitution with HCl. [Link]
-
American Chemical Society. A Rational Desymmetrization Approach for Enantioselective Synthesis of Inherently Chiral C1-Symmetric Metal–Organic Cages. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 2,6-Di-tert-butylpyridine - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. 2,6-DI-TERT-BUTYLPYRIDINE | 585-48-8 [chemicalbook.com]
- 8. science.uct.ac.za [science.uct.ac.za]
- 9. Organic Syntheses Procedure [orgsyn.org]
Validation & Comparative
A Senior Application Scientist's Guide to the Mass Spectrometry Fragmentation of Tert-butyl Hydrazinopyridines
For researchers and professionals in drug development, a deep understanding of a molecule's behavior under mass spectrometric analysis is paramount for its identification, characterization, and quantification. This guide provides an in-depth comparison of the predicted mass spectrometry fragmentation patterns of tert-butyl hydrazinopyridine isomers. As experimental data for these specific compounds is not widely available in public databases, this guide will leverage established fragmentation principles and experimental data from analogous structures to provide a robust predictive analysis.
The Significance of Fragmentation Analysis in Drug Discovery
Tert-butyl hydrazinopyridines represent a class of compounds with potential applications in medicinal chemistry, owing to the versatile reactivity of the hydrazine group and the biological relevance of the pyridine scaffold. Understanding their fragmentation patterns is crucial for:
-
Structure Elucidation: Confirming the identity of synthesized compounds and identifying unknown metabolites.
-
Isomer Differentiation: Distinguishing between positional isomers (2-, 3-, and 4-substituted), which may have vastly different pharmacological properties.
-
Metabolic Profiling: Identifying the products of drug metabolism, which is a critical step in preclinical development.
-
Quantitative Analysis: Developing robust analytical methods for pharmacokinetic and pharmacodynamic studies.
This guide will compare the predicted fragmentation of tert-butyl hydrazinopyridine isomers under both Electron Ionization (EI) and Electrospray Ionization (ESI) conditions.
Predicted Fragmentation Pathways under Electron Ionization (EI-MS)
Electron ionization is a "hard" ionization technique that imparts significant energy to the analyte molecule, leading to extensive fragmentation. The resulting mass spectrum is a fingerprint of the molecule's structure. The fragmentation of tert-butyl hydrazinopyridines under EI is expected to be driven by the presence of the labile tert-butyl group and the hydrazinopyridine core.
Key Fragmentation Drivers:
-
Alpha-Cleavage of the Tert-butyl Group: The most characteristic fragmentation of a tert-butyl group is the loss of a methyl radical (•CH₃, 15 Da) to form a highly stable tertiary carbocation.[1]
-
Cleavage of the N-N Bond: The bond between the two nitrogen atoms in the hydrazine moiety is relatively weak and prone to cleavage.
-
Pyridine Ring Fragmentation: The pyridine ring can undergo characteristic fragmentations, such as the loss of hydrogen cyanide (HCN, 27 Da).
Predicted Fragmentation of 2-(tert-butyl)-hydrazinopyridine:
The proximity of the tert-butyl hydrazine group to the pyridine nitrogen in the 2-position is expected to influence its fragmentation.
Caption: Predicted EI fragmentation of 2-(tert-butyl)-hydrazinopyridine.
-
[M]⁺˙ (m/z 165): The molecular ion.
-
[M-CH₃]⁺ (m/z 150): Loss of a methyl radical from the tert-butyl group, likely a prominent peak.
-
[C₄H₉]⁺ (m/z 57): Formation of the tert-butyl cation, which is often the base peak for tert-butyl containing compounds.
-
[M-C₄H₉]⁺ (m/z 108): Loss of the entire tert-butyl group.
-
[C₅H₅N₂]⁺ (m/z 93): Subsequent loss of an NH radical from the m/z 108 fragment.
-
[C₅H₄N]⁺ (m/z 78): Further fragmentation to the pyridyl cation.
Predicted Fragmentation of 4-(tert-butyl)-hydrazinopyridine:
When the tert-butyl hydrazine group is at the 4-position, the influence of the ring nitrogen is diminished, potentially leading to a more straightforward fragmentation pattern dominated by the tert-butyl group.
Caption: Predicted EI fragmentation of 4-(tert-butyl)-hydrazinopyridine.
The initial fragmentation steps are expected to be similar to the 2-isomer. However, the subsequent fragmentation of the [M-C₄H₉]⁺ ion (m/z 108) might differ, with a potential loss of molecular nitrogen (N₂, 28 Da) to form a fragment at m/z 80.
Predicted Fragmentation Pathways under Electrospray Ionization (ESI-MS/MS)
ESI is a "soft" ionization technique that typically produces a protonated molecule, [M+H]⁺. Tandem mass spectrometry (MS/MS) is then used to induce fragmentation of this precursor ion, providing structural information. The site of protonation will significantly influence the fragmentation pathways.
Protonation Sites:
-
Pyridine Nitrogen: The most basic site and a likely primary site of protonation.
-
Hydrazine Nitrogens: Also basic and can be protonated.
Predicted Fragmentation of Protonated Tert-butyl Hydrazinopyridines:
Caption: Predicted ESI-MS/MS fragmentation of tert-butyl hydrazinopyridines.
-
[M+H]⁺ (m/z 166): The protonated molecule.
-
[M+H-C₄H₈]⁺ (m/z 110): Loss of isobutene (56 Da) from the protonated tert-butyl group. This is a very common fragmentation pathway for protonated tert-butyl compounds.
-
[M+H-C₄H₉]⁺ (m/z 109): Loss of a tert-butyl radical (57 Da).
-
[C₅H₅N₂]⁺ (m/z 93): Subsequent loss of ammonia (NH₃, 17 Da) from the m/z 110 fragment.
The relative abundance of these fragments may vary depending on the position of the substituent on the pyridine ring, as this will affect the proton affinity of the different nitrogen atoms.
Comparative Summary of Predicted Fragmentation
| Ionization | Predicted Fragment | m/z | Predicted Origin | Isomer-Specific Notes |
| EI | [M]⁺˙ | 165 | Molecular Ion | - |
| [M-CH₃]⁺ | 150 | Loss of methyl from t-butyl | Likely prominent in all isomers | |
| [C₄H₉]⁺ | 57 | Tert-butyl cation | Likely base peak in all isomers | |
| [M-C₄H₉]⁺ | 108 | Loss of t-butyl group | Common to all isomers | |
| [C₅H₅N₂]⁺ | 93 | Loss of NH from m/z 108 | May be more favorable for the 2-isomer | |
| [C₅H₄N]⁺ | 78 | Loss of NH from m/z 93 | - | |
| [C₅H₆N]⁺ | 80 | Loss of N₂ from m/z 108 | May be more favorable for the 4-isomer | |
| ESI-MS/MS | [M+H]⁺ | 166 | Protonated Molecule | - |
| [M+H-C₄H₈]⁺ | 110 | Loss of isobutene | Common to all isomers | |
| [M+H-C₄H₉]⁺ | 109 | Loss of t-butyl radical | - | |
| [C₅H₅N₂]⁺ | 93 | Loss of NH₃ from m/z 110 | Relative intensity may vary with isomer |
Experimental Protocol for Mass Spectrometric Analysis
This protocol provides a general framework for the analysis of tert-butyl hydrazinopyridines. Instrument parameters should be optimized for the specific instrument being used.
Sample Preparation:
-
Dissolve the tert-butyl hydrazinopyridine standard in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of 1 mg/mL.
-
Prepare a working solution of 1 µg/mL by diluting the stock solution in the mobile phase.
EI-MS Analysis (via GC-MS):
Caption: Workflow for GC-EI-MS analysis.
-
Gas Chromatograph (GC) Conditions:
-
Column: A non-polar column (e.g., DB-5ms) is suitable for these analytes.
-
Injection: 1 µL splitless injection.
-
Oven Program: Start at 50°C, hold for 1 minute, then ramp to 280°C at 10°C/min.
-
Rationale: The temperature program is designed to ensure good chromatographic separation of the analyte from any impurities.
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Ionization Energy: 70 eV.
-
Rationale: 70 eV is the standard energy for EI, which provides reproducible fragmentation patterns that are comparable to library spectra.
-
Mass Range: Scan from m/z 40 to 300.
-
ESI-MS/MS Analysis (via LC-MS):
Caption: Workflow for LC-ESI-MS/MS analysis.
-
Liquid Chromatograph (LC) Conditions:
-
Column: A C18 reversed-phase column is a good starting point.
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Rationale: The formic acid aids in the protonation of the analyte in the ESI source.
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive ion mode.
-
MS1 Scan: A full scan from m/z 100 to 300 to identify the [M+H]⁺ ion.
-
MS2 Scan (Product Ion Scan): Select the [M+H]⁺ ion (m/z 166) as the precursor and fragment it using collision-induced dissociation (CID).
-
Collision Energy: Optimize the collision energy (e.g., by ramping from 10 to 40 eV) to obtain a rich fragmentation spectrum.
-
Rationale: The product ion scan will reveal the characteristic fragments of the protonated molecule, which are essential for structural confirmation.
-
Conclusion and Future Perspectives
This guide provides a predictive framework for understanding the mass spectrometric fragmentation of tert-butyl hydrazinopyridines. The proposed fragmentation pathways are based on well-established chemical principles and experimental data from structurally related compounds. While these predictions offer a strong foundation for the analysis of this compound class, it is imperative to validate them with experimental data obtained from authentic standards. Such studies would not only confirm the proposed fragmentation patterns but also provide valuable insights into the subtle differences in the mass spectra of the positional isomers, ultimately aiding in the development of robust analytical methods for these promising molecules in the field of drug discovery and development.
References
-
NIST Mass Spectrometry Data Center. In NIST Standard Reference Data. [Link]
-
PubChem. National Center for Biotechnology Information. [Link]
-
MassBank. [Link]
- de Hoffmann, E., & Stroobant, V. (2007).
- McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books.
Sources
Technical Guide: Distinguishing 3,5- vs. 2,5-Disubstituted Pyridines by NMR
Executive Summary
In medicinal chemistry, pyridine regioisomers—specifically 3,5- and 2,5-disubstituted motifs—are frequent outcomes of scaffold functionalization (e.g., Minisci reactions, Suzuki-Miyaura couplings). Misassigning these isomers can lead to erroneous Structure-Activity Relationship (SAR) models.
This guide provides a definitive, self-validating NMR workflow to distinguish these isomers. The core distinction relies on scalar coupling topology :
-
2,5-Isomers: Display a characteristic large ortho-coupling (
) . -
3,5-Isomers: Display only small meta-couplings (
) due to the lack of adjacent protons.
Theoretical Framework: Pyridine Coupling Constants
To interpret the spectra accurately, one must understand the magnitude of proton-proton couplings (
Table 1: Diagnostic Coupling Constants in Pyridines
| Coupling Type | Proton Relationship | Typical | Relevance to Isomers |
| Ortho ( | H2–H3 | 4.5 – 5.5 | N/A for these isomers |
| Ortho ( | H3–H4 | 7.5 – 8.5 | Diagnostic for 2,5-isomer |
| Meta ( | H2–H4 | 1.0 – 2.0 | Present in both (weak) |
| Meta ( | H3–H5 | 1.5 – 2.5 | Diagnostic for 3,5-isomer |
| Meta ( | H4–H6 | 1.0 – 2.0 | Present in 2,5-isomer |
| Para ( | H2–H5 | < 1.0 | Usually unresolved |
Expert Insight: The
coupling is the "smoking gun." If you see a doublet with a splitting of >7 Hz, you almost certainly have the 2,5-isomer (or 2,3-isomer, distinguishable by chemical shift). If all signals appear as singlets or narrow multiplets (<2 Hz), you likely have the 3,5-isomer.
Diagnostic Workflow: H NMR Analysis
Decision Tree for Isomer Assignment
The following logic gate allows for rapid classification of the crude reaction mixture.
Figure 1: Logic flow for assigning pyridine regiochemistry based on signal count and coupling constants.
Detailed Spectral Analysis
Scenario A: The 2,5-Disubstituted Pyridine
-
Protons Present: H3, H4, H6.
-
H6 (
-proton): Appears most downfield ( 8.5–9.0 ppm). Usually a doublet ( Hz) due to meta-coupling with H4. -
H3 and H4 (
-protons): These form an AB system (or AX depending on the shift difference).-
H3: Doublet (
Hz). -
H4: Doublet of doublets (
Hz, Hz).
-
-
Key Feature: The large 8 Hz splitting is unmistakable.
Scenario B: The 3,5-Disubstituted Pyridine
-
Protons Present: H2, H4, H6.
-
Symmetric (R1 = R2):
-
H2/H6: Equivalent. Appears as a doublet (
Hz) or singlet (integral = 2). -
H4: Triplet (
Hz) or broad singlet (integral = 1).
-
-
Asymmetric (R1
R2):
Advanced Validation: 2D NMR (HMBC)
When signals overlap or substituent effects distort chemical shifts, Heteronuclear Multiple Bond Correlation (HMBC) provides definitive proof by tracing the carbon framework.
HMBC Connectivity Diagram
Figure 2: Key HMBC correlations for the 3,5-isomer. Note the "cross-ring" correlations of H4 to C2/C6.
Analysis Strategy
-
Identify C2/C6: These carbons are attached to Nitrogen and appear very downfield (
145–155 ppm). -
3,5-Isomer Check: The proton at H4 will show strong 3-bond correlations to both C2 and C6 (the downfield carbons).
-
2,5-Isomer Check: The proton at H6 is the only proton attached to a downfield carbon. It will correlate to C2 (quaternary) and C4. H3 will correlate to C5 (quaternary).
Experimental Protocol
To ensure high-resolution splitting patterns (crucial for seeing the 1.5 Hz meta-couplings), follow this protocol.
Sample Preparation
-
Solvent: DMSO-
is preferred over CDCl for pyridines. Pyridines can aggregate in non-polar solvents, broadening peaks. DMSO minimizes this via H-bonding. -
Concentration: 5–10 mg in 0.6 mL. Avoid over-concentration which causes line broadening.
-
Filtering: Filter sample through a cotton plug to remove particulates that ruin magnetic field homogeneity (shimming).
Acquisition Parameters
-
Pulse Sequence: Standard 1D proton (zg30 or equivalent).
-
Scans (NS): Minimum 16 scans (64 preferred for clean baselines).
-
Acquisition Time (AQ): > 3.0 seconds.
-
Reasoning: To resolve small couplings (
Hz), you need high digital resolution. Digital Resolution = 1/AQ. An AQ of 4 seconds gives 0.25 Hz resolution, sufficient to see the fine splitting.
-
-
Window Function: Apply no line broadening (LB = 0) or mild Gaussian multiplication (GB) to enhance resolution.
References
-
Reich, H. J. (n.d.). NMR Spectroscopy: Proton Coupling Constants. University of Wisconsin-Madison.[7] Retrieved from [Link]
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. (Standard text for -value tables).
- Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.
Sources
- 1. organicchemistrydata.org [organicchemistrydata.org]
- 2. organicchemistrydata.org [organicchemistrydata.org]
- 3. organicchemistrydata.org [organicchemistrydata.org]
- 4. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]
- 5. youtube.com [youtube.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. organicchemistrydata.org [organicchemistrydata.org]
A Senior Application Scientist's Guide to HPLC Method Development for Hydrazine-Pyridine Purity Analysis
For researchers, scientists, and drug development professionals, ensuring the purity of chemical entities is a cornerstone of product quality and safety. This guide provides an in-depth, technical comparison of High-Performance Liquid Chromatography (HPLC) and its alternatives for the purity analysis of a mixture containing pyridine and the highly reactive, potentially genotoxic impurity, hydrazine. Drawing from established analytical principles and field-proven insights, this document will navigate the complexities of method development, from initial analyte considerations to final validation, equipping you with the knowledge to select and implement the most robust analytical strategy for your needs.
The Analytical Challenge: Understanding Hydrazine and Pyridine
A successful purity method hinges on a thorough understanding of the analytes' physicochemical properties and potential impurities.
Hydrazine is a small, highly polar, and reactive molecule. A critical challenge in its analysis is the lack of a significant UV chromophore, rendering it "invisible" to standard HPLC-UV detectors.[1] Furthermore, as a potential genotoxic impurity (PGI), its detection and quantification at trace levels are often a regulatory necessity, demanding highly sensitive analytical methods.[1]
Pyridine , an aromatic heterocycle, is less polar than hydrazine and possesses a strong UV chromophore, making it amenable to direct HPLC-UV analysis. It is a widely used solvent and reagent, and its purity is crucial for downstream applications.
The primary analytical goal is to develop a stability-indicating method capable of separating and quantifying the main components (hydrazine and pyridine) from their potential process-related impurities and degradation products.
HPLC Method Development: A Strategic Approach
High-Performance Liquid Chromatography (HPLC) is the workhorse of pharmaceutical analysis due to its high resolution, sensitivity, and versatility.[2] This section details a strategic approach to developing a robust HPLC method for the simultaneous analysis of pyridine and hydrazine.
The Necessity of Derivatization for Hydrazine Detection
To overcome hydrazine's lack of a UV chromophore, a pre-column derivatization step is essential. This involves reacting hydrazine with a chromophoric agent to form a stable, detectable derivative. The choice of derivatizing agent is critical and impacts sensitivity, selectivity, and the stability of the resulting derivative.
Comparison of Common Derivatizing Agents for Hydrazine:
| Derivatizing Agent | Resulting Derivative | Key Advantages | Key Considerations |
| Benzaldehyde | Benzaldehyde hydrazone | Forms a stable derivative, simple reaction.[3] | Reaction may require acidic conditions for optimal rate.[4] |
| Salicylaldehyde | Salicylaldehyde hydrazone | Forms a highly stable, conjugated derivative with a strong UV chromophore.[2][5] | Reaction conditions may need optimization (temperature, time). |
| p-Tolualdehyde | p-Tolualdehyde hydrazone | Can provide high sensitivity, especially with MS detection. | May require specific reaction conditions for completion. |
For this guide, we will focus on salicylaldehyde as the derivatizing agent due to the high stability of the resulting hydrazone, which is crucial for a robust and reproducible analytical method. Salicylaldehyde hydrazones are known to be stable compounds.[2][5]
Proposed HPLC Method for Simultaneous Analysis
A single, isocratic HPLC method for the simultaneous determination of pyridine and derivatized hydrazine is challenging due to their differing polarities. A gradient elution method is therefore proposed to ensure adequate retention and separation of both the polar pyridine and the more hydrophobic salicylaldehyde hydrazone.
Instrumentation and Chromatographic Conditions:
-
HPLC System: A standard HPLC system with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) or UV detector.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for its versatility in separating compounds with a range of polarities.[6]
-
Mobile Phase:
-
Solvent A: 0.1% Formic acid in Water
-
Solvent B: 0.1% Formic acid in Acetonitrile
-
-
Gradient Program:
Time (minutes) % Solvent A % Solvent B 0 90 10 5 90 10 20 10 90 25 10 90 26 90 10 | 30 | 90 | 10 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: Pyridine can be monitored at approximately 254 nm, while the salicylaldehyde hydrazone derivative typically exhibits maximum absorbance at a higher wavelength (e.g., ~354 nm). A PDA detector is ideal for monitoring both wavelengths simultaneously.
-
Injection Volume: 10 µL
Experimental Protocols
Protocol 1: Hydrazine Derivatization with Salicylaldehyde
-
Prepare a Salicylaldehyde Solution: Accurately prepare a solution of salicylaldehyde in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.
-
Sample Preparation: Accurately weigh a sample containing the hydrazine-pyridine mixture and dissolve it in a known volume of diluent (e.g., a mixture of water and acetonitrile).
-
Derivatization Reaction: To a known volume of the sample solution, add an excess of the salicylaldehyde solution. The reaction can be promoted by gentle heating (e.g., 60°C for 30-60 minutes). The exact conditions should be optimized for complete derivatization.
-
Final Preparation: After cooling to room temperature, dilute the derivatized sample to the final desired concentration with the mobile phase initial conditions (90:10 Water:Acetonitrile with 0.1% Formic Acid) and filter through a 0.45 µm syringe filter before injection.
Protocol 2: HPLC Analysis
-
System Equilibration: Equilibrate the HPLC system with the initial mobile phase conditions for at least 30 minutes or until a stable baseline is achieved.
-
Injection: Inject the prepared standard and sample solutions.
-
Data Acquisition: Acquire the chromatograms, monitoring the appropriate wavelengths for pyridine and the salicylaldehyde hydrazone.
Method Validation
The developed HPLC method must be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure it is fit for its intended purpose.
Key Validation Parameters:
| Parameter | Purpose | Typical Acceptance Criteria |
| Specificity | To ensure the method can unequivocally assess the analyte in the presence of components that may be expected to be present. | No interference from blank, placebo, or known impurities at the retention times of the analytes. |
| Linearity | To demonstrate a proportional relationship between the concentration of the analyte and the detector response. | Correlation coefficient (r²) ≥ 0.999 |
| Range | The interval between the upper and lower concentration of analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. | Typically 80% to 120% of the test concentration for assay. For impurities, from the reporting level to 120% of the specification. |
| Accuracy | To determine the closeness of the test results obtained by the method to the true value. | % Recovery between 98.0% and 102.0% for assay. For impurities, recovery should be evaluated at the specification level. |
| Precision (Repeatability & Intermediate Precision) | To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. | RSD ≤ 2.0% for assay. For impurities, the RSD should be appropriate for the concentration level. |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. | Typically determined by signal-to-noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. | Typically determined by signal-to-noise ratio of 10:1. |
| Robustness | To measure the capacity of the method to remain unaffected by small, but deliberate variations in method parameters. | No significant change in results when parameters like flow rate, column temperature, and mobile phase composition are slightly varied. |
Alternative Analytical Techniques: A Comparative Overview
While HPLC is a powerful tool, other techniques can also be employed for the purity analysis of hydrazine and pyridine. Gas Chromatography (GC) is the most common alternative.
Gas Chromatography (GC)
GC is an excellent technique for the analysis of volatile and thermally stable compounds.[2][7]
-
Pyridine Analysis by GC: Pyridine is volatile and well-suited for GC analysis, often with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).[8] Headspace GC is a particularly clean and efficient technique for pyridine, as it minimizes matrix effects by only introducing the vapor phase into the instrument.[9]
-
Hydrazine Analysis by GC: Direct GC analysis of hydrazine is challenging due to its high polarity and reactivity. Derivatization is typically required to improve its volatility and thermal stability. A common approach is to react hydrazine with acetone to form the more stable and volatile acetone azine, which can then be analyzed by GC-FID or GC-MS.
Head-to-Head Comparison: HPLC vs. GC
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation of volatile compounds in the gas phase. |
| Applicability | Well-suited for non-volatile and thermally labile compounds.[2] | Ideal for volatile and thermally stable compounds.[2] |
| Sample Volatility | Not required. | Required; the sample must be vaporized without decomposition. |
| Thermal Stress | Low; analysis is typically performed at or near room temperature.[2] | High; requires elevated temperatures, which can pose a risk of degradation for thermally sensitive analytes.[2] |
| Derivatization | Required for hydrazine (UV detection). | Often required for hydrazine to improve volatility. |
| Instrumentation Cost | Generally higher initial and operational costs due to high-pressure pumps and solvent consumption.[9] | Lower initial and operational costs, uses inexpensive carrier gases.[9] |
| Throughput | Typically longer run times (10-60 minutes).[9] | Generally faster run times, especially for volatile compounds. |
| Sensitivity | Good, detector-dependent. | Very high, especially with detectors like FID and MS. |
Visualization of Workflows
To better illustrate the decision-making and experimental processes, the following diagrams are provided.
Caption: Decision workflow for selecting between HPLC and GC.
Caption: Step-by-step HPLC method development workflow.
Conclusion and Recommendations
For the comprehensive purity analysis of a hydrazine-pyridine mixture, a gradient reversed-phase HPLC method with pre-column derivatization of hydrazine using salicylaldehyde is the recommended primary technique. This approach offers the necessary specificity and sensitivity to quantify both the polar pyridine and the non-UV-absorbing, genotoxic hydrazine impurity in a single run. The use of a PDA detector allows for optimal detection of both species.
Gas Chromatography serves as an excellent orthogonal and confirmatory technique. Headspace GC-FID is particularly powerful for the routine analysis of pyridine and can be adapted for derivatized hydrazine, offering high throughput and lower operational costs.
The ultimate choice of method will depend on the specific requirements of the analysis, including the expected impurity profile, required sensitivity, and available instrumentation. A robust validation package, following ICH guidelines, is non-negotiable to ensure the reliability and accuracy of the chosen method.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
